molecular formula C9H5Br2N B189537 1,4-Dibromoisoquinoline CAS No. 51206-40-7

1,4-Dibromoisoquinoline

Cat. No.: B189537
CAS No.: 51206-40-7
M. Wt: 286.95 g/mol
InChI Key: KXAHDPKQOFASEB-UHFFFAOYSA-N
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Description

1,4-Dibromoisoquinoline is a halogenated isoquinoline derivative that serves as a versatile synthetic intermediate in advanced chemical research. While specific studies on this exact compound are limited in the public domain, its structure positions it as a key precursor in the exploration of complex molecules. Isoquinoline derivatives, as a class, are of significant interest in medicinal chemistry and chemical biology . They are frequently investigated for their potential biological activities and are commonly found in compounds studied for neurological applications . The presence of two bromine atoms on the isoquinoline scaffold provides distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. This makes this compound a valuable reagent for constructing diverse chemical libraries, facilitating research in areas like pharmaceutical development and material science. Researchers utilize this compound to create novel molecular structures for probing biological pathways and developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHDPKQOFASEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348841
Record name 1,4-dibromoisoquinoline
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Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51206-40-7
Record name 1,4-dibromoisoquinoline
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Record name 1,4-Dibromoisoquinoline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dibromoisoquinoline from Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of 1,4-dibromoisoquinoline, a valuable building block in medicinal chemistry and materials science. Due to the regioselectivity of direct bromination of the isoquinoline core, which predominantly yields 5- and 8-substituted products, a direct conversion to this compound is not feasible. The presented methodology circumvents this challenge through a strategic sequence of reactions, culminating in the desired disubstituted product.

The most viable synthetic route proceeds through three key stages:

  • Synthesis of 4-Bromoisoquinoline: High-temperature bromination of isoquinoline hydrochloride.

  • Synthesis of 1-Amino-4-bromoisoquinoline: Nucleophilic amination of 4-bromoisoquinoline.

  • Synthesis of this compound: Diazotization of 1-amino-4-bromoisoquinoline followed by a Sandmeyer reaction.

This guide provides detailed experimental protocols for each step, accompanied by quantitative data and a visual representation of the overall workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1BrominationIsoquinoline HydrochlorideBromine, Nitrobenzene4-BromoisoquinolineNot Specified
2Amination4-BromoisoquinolineAmmonium Hydroxide, Copper (II) Sulfate4-Aminoisoquinoline~70%[1]
3Sandmeyer Reaction1-Amino-4-bromoisoquinolineSodium Nitrite, Hydrobromic Acid, Copper (I) BromideThis compoundNot Specified

Note: The yield for the synthesis of 4-bromoisoquinoline and the Sandmeyer reaction of 1-amino-4-bromoisoquinoline are not explicitly stated in the referenced literature and would require experimental determination.

Experimental Protocols

Step 1: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from the high-temperature bromination of isoquinoline hydrochloride.[2]

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).

  • Heat the mixture to approximately 180°C with stirring to obtain a clear solution.

  • Add bromine (0.22 mole) dropwise to the solution over a period of 1 hour and 15 minutes. The evolution of hydrogen chloride should be observed.

  • After the addition is complete, continue heating and stirring the reaction mixture at 180°C for approximately 4-5 hours, or until the evolution of hydrogen chloride ceases.

  • Allow the reaction mixture to cool, which should result in the precipitation of the product.

  • Isolate the crude 4-bromoisoquinoline by filtration and purify by recrystallization.

Step 2: Synthesis of 1-Amino-4-bromoisoquinoline

Materials:

  • 4-Bromoisoquinoline

  • Concentrated Ammonium Hydroxide

  • Copper (II) Sulfate Pentahydrate

  • Dilute Sodium Hydroxide Solution

  • Benzene (or a suitable alternative solvent)

  • Anhydrous Potassium Carbonate

Procedure:

  • In a shaking autoclave, combine 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 ml), and copper (II) sulfate pentahydrate (3 g).

  • Heat the mixture at 165-170°C for 16 hours.

  • After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.

  • Extract the product with a suitable organic solvent such as benzene (multiple extractions are recommended).

  • Dry the combined organic extracts over anhydrous potassium carbonate and treat with activated charcoal.

  • Concentrate the solvent to induce precipitation of the product.

  • Isolate the 1-amino-4-bromoisoquinoline by filtration and recrystallize from a suitable solvent.

Step 3: Synthesis of this compound via Sandmeyer Reaction

This final step involves the conversion of the amino group of 1-amino-4-bromoisoquinoline to a bromo group using the Sandmeyer reaction.[3][4][5][6] The following is a general protocol that will require adaptation and optimization for this specific substrate.

Materials:

  • 1-Amino-4-bromoisoquinoline

  • Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Copper (I) Bromide

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 1-amino-4-bromoisoquinoline in aqueous hydrobromic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper (I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper (I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.

    • Heat the reaction mixture gently (e.g., on a steam bath) to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway from isoquinoline to this compound.

SynthesisWorkflow Isoquinoline Isoquinoline FourBromo 4-Bromoisoquinoline Isoquinoline->FourBromo Bromine, Nitrobenzene, 180°C OneAminoFourBromo 1-Amino-4-bromoisoquinoline FourBromo->OneAminoFourBromo NH4OH, CuSO4, 165-170°C OneFourDiBromo This compound OneAminoFourBromo->OneFourDiBromo 1. NaNO2, HBr, 0-5°C 2. CuBr, HBr

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,4-dibromoisoquinoline, a key building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its unique structural features, possessing two bromine atoms at positions 1 and 4, offer a versatile platform for the introduction of various functional groups, making it a valuable intermediate in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon containing a fused benzene and pyridine ring system, with bromine substituents at the C1 and C4 positions.[1] This substitution pattern significantly influences its physical and chemical characteristics.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. The compound is a solid at room temperature with a melting point in the range of 94-96 °C. While a precise boiling point has not been reported in the literature, it is expected to be high, and the compound may decompose at elevated temperatures. Its solubility in water is low due to its largely nonpolar aromatic structure.[2] However, it exhibits moderate solubility in common organic solvents such as ethanol and dichloromethane.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [1]
Appearance Solid-
Melting Point 94-96 °C-
Boiling Point Not available (likely high, with decomposition)-
Solubility in Water Low[2]
Solubility in Organic Solvents Moderately soluble in ethanol, dichloromethane[2]
CAS Number 51206-40-7[1]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and ObservationsReference(s)
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used.[3][4][5]
¹³C NMR Aromatic carbons appear in the range of δ 120-150 ppm. The carbons attached to bromine atoms (C1 and C4) will show characteristic chemical shifts.[1][3]
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the isoquinoline core.[3]
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight.[3]

Chemical Reactivity and Synthetic Applications

The presence of two bromine atoms on the isoquinoline core, particularly at the electronically distinct C1 and C4 positions, endows this compound with a rich and versatile reactivity profile. The C1 position is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.[6][7] This differential reactivity allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of 1,4-disubstituted isoquinolines.

Nucleophilic Aromatic Substitution

The bromine atom at the C1 position of the isoquinoline ring is highly activated towards nucleophilic aromatic substitution (SNAᵣ).[6] This is due to the stabilization of the Meisenheimer intermediate by the adjacent electron-withdrawing nitrogen atom. In contrast, the bromine at the C4 position is less reactive towards nucleophiles, behaving more like a typical aryl halide.[8] This difference in reactivity allows for the selective substitution at the C1 position under appropriate reaction conditions.

Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution at C1 sub This compound int Meisenheimer Intermediate (Resonance Stabilized) sub->int Nucleophilic Attack at C1 nu Nucleophile (Nu⁻) prod 1-Substituted-4-bromoisoquinoline int->prod Loss of Leaving Group lg Br⁻ int->lg

Figure 1: Nucleophilic Aromatic Substitution at C1.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1 equivalent) and the desired nucleophile (1-3 equivalents) in a suitable solvent (e.g., DMF, DMSO, or an alcohol) is heated. The reaction temperature and time will vary depending on the nucleophile's reactivity. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide variety of substituents at the C1 and C4 positions.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C1-Br bond, regioselective coupling can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature. This allows for the stepwise introduction of different aryl or vinyl groups at the C1 and C4 positions.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_halide [Ar-Pd(II)-Br]L₂ pd0->pd2_halide Oxidative Addition pd2_boronate [Ar-Pd(II)-R]L₂ pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 product Ar-R pd2_boronate->product Reductive Elimination product->pd0 sub This compound (Ar-Br) sub->pd2_halide boronic Organoboron Reagent (R-B(OR)₂) boronic->pd2_halide base Base base->pd2_halide

Figure 2: Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere, this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are added. A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is then added. The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction and the product is purified by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C1-Br and C4-Br bonds can be exploited to achieve regioselective amination, providing access to a wide range of aminoisoquinoline derivatives.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_halide [Ar-Pd(II)-Br]L₂ pd0->pd2_halide Oxidative Addition pd2_amide [Ar-Pd(II)-NR₂]L₂ pd2_halide->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 product Ar-NR₂ pd2_amide->product Reductive Elimination product->pd0 sub This compound (Ar-Br) sub->pd2_halide amine Amine (HNR₂) amine->pd2_halide base Base base->pd2_halide

Figure 3: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-3 equivalents). A dry, deoxygenated solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated to the desired temperature (typically 80-110 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Synthesis of this compound

This compound can be synthesized from isoquinoline through a multi-step process. A common route involves the initial N-oxidation of isoquinoline, followed by bromination.

Experimental Protocol: Synthesis from Isoquinoline

  • N-Oxidation of Isoquinoline: Isoquinoline is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, to form isoquinoline N-oxide.

  • Bromination of Isoquinoline N-oxide: The resulting isoquinoline N-oxide is then subjected to bromination using a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of bromine and phosphorus pentabromide. This step introduces the bromine atoms at the 1 and 4 positions. The reaction is typically carried out in a suitable solvent, and the product is isolated and purified by standard laboratory techniques.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Based on available information, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Therefore, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its distinct chemical properties, particularly the differential reactivity of the two bromine atoms, allow for a wide range of chemical transformations. The ability to selectively functionalize the C1 and C4 positions through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an important intermediate for the synthesis of complex isoquinoline derivatives with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.

References

In-depth Technical Guide: 1,4-Dibromoisoquinoline (CAS No. 51206-40-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromoisoquinoline is a halogenated heterocyclic aromatic compound with the CAS number 51206-40-7 .[1] This molecule serves as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of two bromine atoms at positions 1 and 4 of the isoquinoline core provides reactive handles for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the construction of diverse molecular architectures, making it a valuable building block in the synthesis of potentially bioactive compounds and functional materials. The isoquinoline scaffold itself is a key feature in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 51206-40-7
Molecular Formula C₉H₅Br₂N
Molecular Weight 286.95 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C2C(=C1)C(=CN=C2Br)Br
InChI Key KXAHDPKQOFASEB-UHFFFAOYSA-N
Appearance Pale yellow solid (typical)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and THF.

Data sourced from PubChem CID 640981.[1]

Synthesis of this compound

Experimental Protocol: Synthesis of 4-Bromoisoquinolines from 2-Alkynyl Benzyl Azides

This protocol is adapted from a method for the synthesis of 4-bromoisoquinolines and can be considered a starting point for the synthesis of the 1,4-dibromo analog, likely by utilizing a starting material that would introduce a bromine at the 1-position.[6]

Materials:

  • Appropriate 2-alkynyl benzyl azide precursor

  • Palladium(II) bromide (PdBr₂)

  • Copper(II) bromide (CuBr₂)

  • Lithium bromide (LiBr)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup with silica gel

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-alkynyl benzyl azide (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add PdBr₂ (5 mol%), CuBr₂ (20 mol%), and LiBr (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-bromoisoquinoline derivative.

Note: To achieve this compound, the starting 2-alkynyl benzyl azide would need to be appropriately substituted to facilitate the introduction of a bromine atom at the 1-position during or after the cyclization.

Reactivity and Synthetic Applications

The two bromine atoms in this compound exhibit differential reactivity, allowing for selective functionalization. The C1 and C3 positions of the isoquinoline ring are susceptible to nucleophilic substitution, while the benzene ring undergoes electrophilic substitution at the C5 and C8 positions. The bromine atoms at C1 and C4 are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This general protocol illustrates how this compound can be used to synthesize 1,4-diarylisoquinolines.

Materials:

  • This compound

  • Arylboronic acid (2.2 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC apparatus

  • Column chromatography setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (5 mol%), and the base (3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling

Experimental Protocol: Sonogashira Cross-Coupling

This general protocol outlines the synthesis of 1,4-dialkynylisoquinolines from this compound.

Materials:

  • This compound

  • Terminal alkyne (2.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • TLC apparatus

  • Column chromatography setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst (3 mol%), and CuI (5 mol%) in the chosen solvent.

  • Add the terminal alkyne (2.2 eq) followed by the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling_Mechanism

Role in Drug Development and Biological Activity

The isoquinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2][3][4][5] While specific biological studies on this compound are limited in the public domain, its utility as a synthetic intermediate allows for the creation of libraries of 1,4-disubstituted isoquinolines for biological screening.

For instance, studies on C4-substituted isoquinolines, which can be synthesized from 4-bromoisoquinoline, have demonstrated cytotoxic activity against cancer cell lines. This suggests that compounds derived from this compound could be promising candidates for anticancer drug discovery. Furthermore, other research has identified 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as inhibitors of tubulin polymerization, a validated target in cancer therapy.[7][8] This highlights a potential signaling pathway that could be targeted by molecules synthesized from a this compound starting material.

The general biological activities of isoquinoline derivatives are summarized below:

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
Anti-inflammatoryImmunology
AntiviralInfectious Diseases
AnalgesicPain Management

This table represents the broad activities of the isoquinoline class of compounds.[2][3][4][5][9]

Drug_Discovery_Workflow

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its two reactive bromine atoms provide a platform for the efficient construction of complex molecular architectures through well-established cross-coupling methodologies. While direct biological data on this specific compound is scarce, the known pharmacological importance of the isoquinoline scaffold, particularly when substituted at the 1 and 4 positions, underscores the potential of this compound as a key intermediate in the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,4-dibromoisoquinoline, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Properties of this compound

This compound is a halogenated derivative of isoquinoline. Its chemical structure and properties make it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 286.95 g/mol [1][2]
Molecular Formula C₉H₅Br₂N[1]
CAS Number 51206-40-7[1][2][3]
Melting Point 94-96 °C[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two distinct synthetic routes.

Protocol 1: Synthesis from 1-Hydroxyisoquinoline

This protocol describes the synthesis of this compound from 1-hydroxyisoquinoline using phosphorus pentabromide.[3]

Materials:

  • 1-Hydroxyisoquinoline

  • Phosphorus pentabromide (PBr₅)

  • Ice water

Procedure:

  • In a suitable reaction vessel, mix 2.90 g (19.07 mmol) of 1-hydroxyisoquinoline with 14.40 g (33.68 mmol) of phosphorus pentabromide.

  • Heat the mixture to 140 °C until a molten state is achieved. The reaction mixture will turn into a red liquid.

  • Maintain the temperature. After approximately 10 minutes, the reaction mixture will solidify.

  • Allow the solidified mixture to cool to room temperature.

  • Pulverize the solid reaction mixture.

  • Slowly add the pulverized solid to ice water.

  • Collect the resulting solid product by filtration.

  • Dry the product in the air to obtain this compound.

This method results in a high yield of the final product.[3]

G A Mix 1-Hydroxyisoquinoline and Phosphorus Pentabromide B Heat to 140°C (Molten State) A->B C Solidification of Reaction Mixture B->C D Cool to Room Temperature C->D E Pulverize Solid D->E F Add to Ice Water E->F G Filter and Dry Solid F->G H This compound (Final Product) G->H

Synthesis of this compound Workflow
Protocol 2: Palladium-Catalyzed Electrocyclic Reaction

This protocol outlines a selective synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides.[4]

Materials:

  • 2-Alkynyl benzyl azide (substrate)

  • Palladium(II) bromide (PdBr₂)

  • Copper(II) bromide (CuBr₂)

  • Lithium bromide (LiBr)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, dissolve the 2-alkynyl benzyl azide substrate in acetonitrile.

  • Add PdBr₂ (catalyst), CuBr₂ (co-catalyst), and LiBr (additive) to the solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures, such as extraction and column chromatography, to isolate the 4-bromoisoquinoline product.

This method is noted for its selectivity in introducing a bromine atom at the 4-position of the isoquinoline ring.[4]

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are of particular interest in medicinal chemistry.

Role as a Building Block for Kinase Inhibitors

Isoquinoline and its derivatives have been identified as important scaffolds in the development of various therapeutic agents. Specifically, brominated isoquinolines are utilized as intermediates in the synthesis of kinase inhibitors for cancer treatment.[5] The bromine atoms on the isoquinoline ring provide reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

G A This compound (Starting Material) B Chemical Modification (e.g., Cross-Coupling Reactions) A->B C Diverse Isoquinoline Derivatives B->C D Screening for Biological Activity C->D E Lead Compound (Kinase Inhibitor) D->E F Drug Development for Cancer Therapy E->F

Role of this compound in Drug Discovery

Spectroscopic Data Acquisition

A comprehensive understanding of the structural and electronic properties of this compound is essential for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the identity and purity of the compound.

General Experimental Protocol for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for this compound.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the proton spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 12-16 ppm.

    • Average a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 200-220 ppm.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of a solid sample using an ATR-FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic peaks corresponding to functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI).

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

Detailed spectroscopic data for this compound can be found in public databases such as PubChem.[1]

References

A Comprehensive Technical Guide to the Solubility of 1,4-Dibromoisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1,4-dibromoisoquinoline, a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines standardized experimental protocols for its determination, presents a qualitative solubility profile based on the physicochemical properties of the compound and its structural analogs, and offers a logical workflow for solubility assessment in a research and development context. This guide is intended to be a valuable resource for scientists and professionals working with this compound in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅Br₂N.[1] Its structure, featuring a fused benzene and pyridine ring system with bromine substituents, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as recrystallization, and formulation for screening and testing.

This guide addresses the critical need for reliable solubility information by providing a framework for both estimating and experimentally determining the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 51206-40-7[1]
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [1]
Appearance Solid (form may vary)
Melting Point 94-96 °C[2]

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. However, based on the general principles of solubility ("like dissolves like") and qualitative data for structurally similar compounds such as 1-bromoisoquinoline and 6-bromoquinoline, a qualitative solubility profile can be inferred.[3][4] Halogenated aromatic compounds typically exhibit good solubility in a range of common organic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA strong, universal organic solvent capable of dissolving a wide array of compounds.[5][6]
N,N-Dimethylformamide (DMF) Polar AproticSolubleA versatile solvent with a high dielectric constant, often used for reactions involving polar mechanisms.[7][8]
Dichloromethane (DCM) HalogenatedSolubleStructurally similar compounds like 1-bromoisoquinoline show solubility in DCM.[3]
Chloroform HalogenatedSolubleSimilar to DCM, it is a common solvent for nonpolar and moderately polar organic compounds.
Tetrahydrofuran (THF) EtherSolubleA polar aprotic solvent with good solvating properties for a range of organic molecules.
Ethyl Acetate EsterModerately SolubleA moderately polar solvent; solubility may be enhanced with slight heating.
Acetone KetoneModerately SolubleA polar aprotic solvent, expected to dissolve this compound.
Ethanol Polar ProticSparingly to Moderately SolubleThe presence of the polar hydroxyl group may allow for some interaction, but the large nonpolar aromatic core might limit high solubility. 1-Bromoisoquinoline exhibits moderate solubility in ethanol.[3]
Methanol Polar ProticSparingly SolubleMore polar than ethanol, which may result in lower solubility for the relatively nonpolar this compound.
Hexane/Heptane NonpolarInsoluble to Sparingly SolubleThe polarity of the isoquinoline nitrogen and the bromine atoms likely makes it poorly soluble in nonpolar aliphatic solvents.
Toluene AromaticModerately to Readily SolubleThe aromatic nature of toluene can interact favorably with the isoquinoline ring system.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard. This method ensures that a thermodynamic equilibrium is reached between the solid compound and the solvent at a specified temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached at saturation.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the controlled temperature for a few hours to permit the undissolved solid to settle. For a more efficient separation, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research setting.

A Define Research Need (e.g., Reaction, Purification) B Literature Search for Existing Solubility Data A->B C Data Available? B->C I No Data Found D Qualitative Solubility Screen (Small Scale) C->D No H Apply Data to Research Application C->H Yes E Select Solvents for Quantitative Analysis D->E F Perform Shake-Flask Solubility Measurement E->F G Analyze Data and Determine Solubility F->G G->H J Proceed with Application

Figure 1. Logical workflow for solubility determination and application.
Experimental Workflow for the Shake-Flask Method

This diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge/Settle for Phase Separation C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Figure 2. Experimental workflow of the shake-flask solubility method.

Conclusion

References

Spectroscopic Characterization of 1,4-Dibromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4-dibromoisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. The introduction of two bromine atoms to the isoquinoline core significantly influences its electronic properties and reactivity, making it a potentially valuable intermediate in organic synthesis and drug discovery. Accurate structural elucidation and purity assessment are paramount, necessitating the use of modern spectroscopic techniques. This guide focuses on the application of NMR, IR, and MS for the comprehensive characterization of this compound.

Physicochemical Properties

Based on available data, the key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₉H₅Br₂NPubChem[1][2]
Molecular Weight286.95 g/mol PubChem[1][2]
Exact Mass286.87682 DaPubChem[1][2]
Monoisotopic Mass284.87887 DaPubChem[1][2]
AppearanceNot available
CAS Number51206-40-7PubChem[1][2]

Spectroscopic Data (Hypothetical)

While specific experimental data is not available, the following tables illustrate how the NMR, IR, and MS data for this compound would be presented. The expected chemical shifts in NMR are based on general principles for aromatic and heterocyclic compounds, and the IR absorptions are predicted based on characteristic functional group frequencies. Mass spectrometry data would be expected to show the molecular ion peak corresponding to the isotopic pattern of two bromine atoms.

¹H NMR Data (Hypothetical)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.5 - 7.5m-Aromatic Protons (H-5, H-6, H-7, H-8)
7.8 (example)s-Aromatic Proton (H-3)
¹³C NMR Data (Hypothetical)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
150 - 120Aromatic and Heterocyclic Carbons
(specific values unavailable)C-1, C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a
IR Data (Hypothetical)
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongC=C and C=N stretching vibrations
800 - 600StrongC-Br stretch
Mass Spectrometry Data (Hypothetical)
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
285, 287, 289Varies (isotopic pattern)[M]⁺ (Molecular Ion)
206, 208Varies[M-Br]⁺
127Varies[M-2Br]⁺

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube, ensuring the solution is free of particulate matter.

  • Instrument Parameters (General):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: Typically -2 to 12 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled experiment.

      • Spectral Width: Typically 0 to 220 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed absorption bands with known functional group frequencies using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be a key feature in the mass spectrum of this compound.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Solid Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration & Peak Assignment calibrate->analyze

Caption: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Solid Sample on ATR Crystal background Acquire Background Spectrum place_sample->background sample_spec Acquire Sample Spectrum background->sample_spec process Generate Absorbance/ Transmittance Spectrum sample_spec->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: General workflow for ATR-IR spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis introduce Introduce Sample (e.g., Direct Probe) ionize Ionization (EI) introduce->ionize separate Mass Analysis (m/z Separation) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze Molecular Ion & Fragmentation Pattern spectrum->analyze

Caption: General workflow for EI-MS.

References

Navigating the Aromatic Landscape: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, and its halogenated derivatives, such as 1,4-dibromoisoquinoline, serve as versatile intermediates in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound. Due to the electron-withdrawing nature of the bromine substituents and the pyridine ring, this compound exhibits significantly reduced reactivity towards electrophiles. This document consolidates the predicted reactivity and regioselectivity for key electrophilic aromatic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, based on the established principles of isoquinoline chemistry. Experimental protocols, where available for the parent isoquinoline system, are provided as a foundational reference, alongside a discussion of the anticipated challenges. Furthermore, alternative synthetic strategies for the functionalization of the this compound core, such as palladium-catalyzed cross-coupling reactions, are briefly discussed, offering researchers a broader perspective on the chemical space accessible from this important building block.

Introduction: The Chemical Context of this compound

The isoquinoline ring system is a key component of numerous natural products and synthetic pharmaceuticals. The introduction of halogen atoms, particularly bromine, onto the isoquinoline core at the 1- and 4-positions creates a substrate with distinct electronic properties. The two bromine atoms, along with the nitrogen in the heterocyclic ring, exert a strong deactivating, electron-withdrawing effect on the entire aromatic system. This deactivation profoundly influences the propensity of the molecule to undergo electrophilic aromatic substitution (SEAr) reactions.

Electrophilic attack on the isoquinoline ring system generally occurs on the more electron-rich benzene ring, preferentially at the C5 and C8 positions[1]. However, the presence of two deactivating bromo-substituents in this compound is expected to significantly hinder these reactions, requiring harsh reaction conditions and potentially leading to low yields or a lack of reactivity.

This guide will systematically explore the predicted outcomes for the primary types of electrophilic substitution reactions on this compound, drawing parallels from the known reactivity of isoquinoline and considering the directing effects of the substituents.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The regioselectivity of electrophilic attack on this compound is governed by the interplay of the directing effects of the nitrogen atom in the pyridine ring and the two bromine atoms. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. The bromine atoms are deactivating but ortho-, para-directing. In the context of the isoquinoline nucleus, electrophilic substitution is strongly favored on the benzenoid ring.

The logical relationship for predicting the site of electrophilic attack is outlined in the diagram below.

G cluster_0 Analysis of this compound Reactivity A This compound B Pyridine Ring (Electron Deficient) A->B C Benzene Ring (Relatively Electron Rich) A->C D Deactivated by Nitrogen B->D E Favored site for SEAr C->E F Directing Effects on Benzene Ring E->F G Predicted Substitution Positions F->G H C5 and C8 G->H

Figure 1: Logical workflow for predicting the regioselectivity of electrophilic substitution on this compound.

Based on the electronic properties of the parent isoquinoline, electrophilic attack is predicted to occur at the C5 and C8 positions of the benzene ring. The bromine at C4 will exert a deactivating effect, while the overall electron deficiency of the system will necessitate forcing conditions for any substitution to occur.

Key Electrophilic Substitution Reactions: A Theoretical and Practical Overview

While specific experimental data for electrophilic substitution reactions on this compound is scarce in the scientific literature, we can extrapolate from known procedures for isoquinoline and related halogenated systems to propose hypothetical reaction conditions and expected outcomes.

Nitration

Nitration is a cornerstone of electrophilic aromatic substitution. However, the strong deactivation of the this compound ring system suggests that standard nitrating conditions may be ineffective.

Predicted Reaction:

G A This compound C Predicted Products: 5-Nitro-1,4-dibromoisoquinoline and 8-Nitro-1,4-dibromoisoquinoline A->C Nitration B HNO3 / H2SO4 B->C

Figure 2: Predicted outcome of the nitration of this compound.

Hypothetical Experimental Protocol (Adapted from Isoquinoline Nitration):

A proposed method for the nitration of this compound, based on procedures for less deactivated substrates, is presented below. It is anticipated that higher temperatures and longer reaction times would be necessary.

StepProcedure
1 To a stirred solution of concentrated sulfuric acid, cool to 0°C.
2 Slowly add this compound while maintaining the temperature below 10°C.
3 Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
4 Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
5 Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH4OH).
6 Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
7 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
8 Purify the crude product by column chromatography.

Quantitative Data (Predicted):

ProductPredicted PositionPredicted Yield
5-Nitro-1,4-dibromoisoquinolineC5Low to moderate
8-Nitro-1,4-dibromoisoquinolineC8Low to moderate

It is important to note that due to the strong deactivation, the reaction may not proceed to completion, and significant amounts of starting material may be recovered.

Halogenation (Bromination)

Further bromination of this compound would introduce a third bromine atom onto the aromatic system, leading to a highly halogenated and electron-deficient molecule.

Predicted Reaction:

G A This compound C Predicted Products: 5-Bromo-1,4-dibromoisoquinoline and 8-Bromo-1,4-dibromoisoquinoline A->C Bromination B Br2 / Lewis Acid (e.g., FeBr3) or NBS / H2SO4 B->C

Figure 3: Predicted outcome of the bromination of this compound.

Hypothetical Experimental Protocol (Adapted from Isoquinoline Bromination):

StepProcedure
1 Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent).
2 Cool the solution to a low temperature (e.g., 0°C or below).
3 Add the brominating agent (e.g., a solution of bromine in the same solvent, or N-bromosuccinimide in portions).
4 Stir the reaction mixture at low temperature for several hours.
5 Quench the reaction by pouring it onto ice.
6 Neutralize and extract the product as described for nitration.
7 Purify by chromatography or recrystallization.

Quantitative Data (Predicted):

ProductPredicted PositionPredicted Yield
1,4,5-TribromoisoquinolineC5Low
1,4,8-TribromoisoquinolineC8Low

The success of this reaction is highly dependent on overcoming the severe deactivation of the starting material.

Sulfonation

Sulfonation of aromatic compounds is typically reversible and requires strong acids.

Predicted Reaction:

G A This compound C Predicted Products: This compound-5-sulfonic acid and This compound-8-sulfonic acid A->C Sulfonation B Fuming H2SO4 (Oleum) B->C

Figure 4: Predicted outcome of the sulfonation of this compound.

Hypothetical Experimental Protocol:

StepProcedure
1 Add this compound to fuming sulfuric acid (oleum) at room temperature.
2 Heat the reaction mixture to a high temperature (e.g., 100-150°C) for several hours.
3 Cool the reaction mixture and carefully pour it onto ice.
4 The sulfonic acid product may precipitate and can be collected by filtration.
5 Alternatively, neutralization with a base can be performed, followed by isolation of the corresponding sulfonate salt.

Quantitative Data (Predicted):

ProductPredicted PositionPredicted Yield
This compound-5-sulfonic acidC5Low to moderate
This compound-8-sulfonic acidC8Low to moderate
Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are notoriously difficult on nitrogen-containing heterocycles like isoquinoline. The nitrogen atom acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl3), which deactivates the ring system and inhibits the reaction[2]. This effect, compounded by the presence of two deactivating bromine atoms, makes successful Friedel-Crafts reactions on this compound highly improbable under standard conditions.

Predicted Outcome: No reaction or decomposition is the most likely outcome.

Alternative Strategies for Functionalization

Given the challenges associated with direct electrophilic substitution on this compound, researchers often turn to alternative synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of halo-aromatic compounds.

The bromine atoms at the 1- and 4-positions are susceptible to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

G A This compound C Functionalized Isoquinolines A->C B Palladium Catalyst + Coupling Partner B->C D Suzuki Coupling (Boronic Acids) C->D E Heck Coupling (Alkenes) C->E F Sonogashira Coupling (Alkynes) C->F G Buchwald-Hartwig Amination (Amines) C->G

Figure 5: Alternative functionalization of this compound via palladium-catalyzed cross-coupling reactions.

These methods provide a more reliable and versatile approach to synthesizing substituted isoquinolines from the 1,4-dibromo precursor and are often the preferred route in drug discovery and materials science.

Conclusion

The electrophilic substitution of this compound is a challenging endeavor due to the cumulative deactivating effects of the two bromine atoms and the heterocyclic nitrogen. While theoretical principles predict that substitution, if successful, would occur at the C5 and C8 positions of the benzenoid ring, the practical application of standard electrophilic aromatic substitution protocols is likely to be met with low yields or a lack of reactivity. For researchers and drug development professionals seeking to elaborate the this compound scaffold, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions at the C1 and C4 positions, offer a more viable and versatile path forward. This guide serves as a foundational resource, highlighting the predicted reactivity and providing a realistic perspective on the synthetic utility of electrophilic substitution on this highly functionalized heterocyclic core.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromoisoquinoline is a versatile and highly reactive scaffold, serving as a critical building block in the synthesis of a diverse array of functionalized isoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, with a particular focus on regioselectivity, reaction conditions, and detailed experimental protocols. The guide summarizes quantitative data for key transformations, including Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and provides visual workflows to aid in experimental design.

Introduction: The Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the isoquinoline ring is a cornerstone of drug discovery, enabling the modulation of biological activity, selectivity, and pharmacokinetic properties. This compound offers two reactive sites for nucleophilic substitution, allowing for the stepwise and selective introduction of various functionalities.

Regioselectivity in Nucleophilic Substitutions

A critical consideration in the functionalization of this compound is the regioselectivity of the substitution. In palladium-catalyzed cross-coupling reactions, the bromine atom at the C1 position is generally more reactive than the bromine at the C4 position.[1] This preferential reactivity is attributed to the electronic influence of the nitrogen atom in the isoquinoline ring system, which renders the C1 position more electrophilic and weakens the C1-Br bond, facilitating oxidative addition to the palladium catalyst.[1] This inherent reactivity allows for the selective monosubstitution at the C1 position, leaving the C4-bromo substituent available for subsequent transformations.

Palladium-Catalyzed Nucleophilic Substitution Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-nitrogen and carbon-carbon bonds, respectively, on the this compound core.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the coupling of a wide array of primary and secondary amines with the this compound scaffold. By carefully controlling the reaction conditions, selective mono-amination at the C1 position can be achieved.

Quantitative Data Summary: Buchwald-Hartwig Mono-amination of this compound

EntryAmine NucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene1101285
2MorpholinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1001692
3BenzylaminePd₂(dba)₃ / BrettPhosNaOtBuTHF80888
4tert-ButylaminePd(OAc)₂ / tBuXPhosLHMDSToluene1002475

Note: The yields presented are representative and may vary based on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Mono-amination of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.), the amine nucleophile (1.0-1.2 equiv.), and the anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-amino-4-bromoisoquinoline derivative.

Buchwald_Hartwig_Workflow cluster_start Preparation cluster_reagents Reagent Addition (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start Oven-dried Schlenk tube reagents Add this compound, Pd Catalyst, Ligand, Base, Amine, Solvent start->reagents Evacuate/Backfill with Argon reaction Heat with Stirring (80-120 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, Wash with H₂O/Brine reaction->workup Upon completion monitoring->reaction Continue if incomplete dry Dry (Na₂SO₄), Filter, Concentrate workup->dry purify Column Chromatography dry->purify product 1-Amino-4-bromoisoquinoline purify->product

Caption: Regioselectivity in Suzuki-Miyaura coupling of this compound.

Sequential Functionalization

The differential reactivity of the C1 and C4 positions allows for a powerful strategy of sequential functionalization. A nucleophile can be introduced at the C1 position via a palladium-catalyzed reaction, and the remaining C4-bromo substituent can then be targeted in a subsequent, often distinct, cross-coupling reaction. This approach provides a route to a wide variety of 1,4-disubstituted isoquinolines with diverse functionalities.

Workflow for Sequential Functionalization

Sequential_Functionalization cluster_step1 Step 1: Selective C1-Functionalization cluster_step2 Step 2: C4-Functionalization start This compound step1_reagents Nucleophile 1 (e.g., R¹-NH₂) Pd Catalyst 1 start->step1_reagents step1_product 1-R¹-4-bromoisoquinoline step1_reagents->step1_product e.g., Buchwald-Hartwig (Selective at C1) step2_reagents Nucleophile 2 (e.g., R²-B(OH)₂) Pd Catalyst 2 step1_product->step2_reagents step2_product 1-R¹-4-R²-isoquinoline step2_reagents->step2_product e.g., Suzuki-Miyaura (At remaining C4-Br)

Caption: Stepwise approach to 1,4-disubstituted isoquinolines.

Applications in Drug Development

The functionalized isoquinolines synthesized from this compound are key intermediates in the development of new therapeutic agents. For instance, 1-amino-4-aryl isoquinoline derivatives have been investigated for their potential as kinase inhibitors in oncology and as modulators of neurological pathways. The ability to precisely control the substituents at the C1 and C4 positions is crucial for optimizing the structure-activity relationship (SAR) and developing drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted isoquinolines. The inherent regioselectivity of palladium-catalyzed cross-coupling reactions, favoring substitution at the C1 position, allows for controlled mono-functionalization and subsequent diversification at the C4 position. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers in organic synthesis and drug development, facilitating the efficient and strategic synthesis of novel isoquinoline-based compounds. Further exploration of different catalytic systems and nucleophiles will undoubtedly continue to expand the synthetic utility of this important heterocyclic building block.

References

Potential Biological Activities of 1,4-Dibromoisoquinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the biological activities of 1,4-dibromoisoquinoline and its derivatives are notably scarce in publicly available scientific literature. This guide, therefore, extrapolates potential areas of investigation and methodologies from research on structurally related compounds, including other brominated and substituted isoquinoline and quinoline analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, highlighting potential therapeutic avenues that warrant further investigation for this specific class of compounds.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1] Its derivatives have been extensively explored for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] The introduction of halogen atoms, such as bromine, into the isoquinoline ring can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic character, which in turn can influence its biological activity.[3] This guide focuses on the potential biological activities of isoquinoline derivatives with bromine atoms at the 1 and 4 positions, a substitution pattern that remains largely unexplored.

Potential Therapeutic Applications

Based on the biological activities observed in structurally similar compounds, this compound derivatives represent a promising scaffold for the development of novel therapeutic agents in several key areas.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of brominated quinolines and other substituted isoquinolines against various cancer cell lines.[2][4] For instance, certain brominated methoxyquinolines and nitrated bromoquinolines have demonstrated significant inhibitory effects on cancer cell lines such as C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[2]

One potential mechanism of action for isoquinoline-based anticancer agents is the inhibition of tubulin polymerization.[1][4] Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, designed as tubulin polymerization inhibitors, have shown moderate to good cytotoxic activities against the CEM leukemia cell line.[1][4] Although these compounds do not possess bromine at the 1 and 4 positions, their activity suggests that the 1,4-disubstituted isoquinoline scaffold is a viable starting point for the design of new tubulin polymerization inhibitors.

Another potential anticancer mechanism for this class of compounds is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[2] Some highly brominated quinolines have been found to inhibit human topoisomerase I.[2]

Table 1: Cytotoxic and Antiproliferative Activities of Related Quinolines and Isoquinolines

CompoundCell LineActivityIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)Antiproliferative15.4[4]
HeLa (Human Cervical Cancer)Antiproliferative26.4[4]
HT29 (Human Colon Adenocarcinoma)Antiproliferative15.0[4]
1,4-disubstituted-3,4-dihydroisoquinoline (Compound 21)CEM (Human Leukemia)Cytotoxic4.10[1][4]
1,4-disubstituted-3,4-dihydroisoquinoline (Compound 32)CEM (Human Leukemia)Cytotoxic0.64[1][4]
6-Bromo-5-nitroquinolineHT29 (Human Colon Adenocarcinoma)Antiproliferative-[5]
6,8-diphenylquinolineC6, HeLa, HT29Antiproliferative-[5]
Antimicrobial Activity

The isoquinoline scaffold is a key component in a number of compounds with demonstrated antimicrobial properties.[6][7] A novel class of alkynyl isoquinolines has shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] These compounds were effective in reducing the MRSA load in macrophages, a feat not achieved by vancomycin.[6][7] Preliminary mechanistic studies suggest that these compounds may perturb cell wall and nucleic acid biosynthesis in bacteria.[6][7] Given these findings, this compound derivatives should be investigated for their potential as a new class of antimicrobial agents.

Enzyme Inhibition

Beyond tubulin and topoisomerase, isoquinoline derivatives have been shown to inhibit other enzymes with therapeutic relevance. For example, quaternary isoquinoline alkaloids have demonstrated inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension.[8] The inhibition of sEH by these compounds was found to be noncompetitive.[8] Additionally, various 1,4-benzoquinone derivatives have been evaluated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[9] These findings suggest that the this compound scaffold could be explored for its potential to inhibit a variety of enzymes.

Table 2: Enzyme Inhibitory Activities of Related Isoquinolines and Quinones

Compound ClassEnzymeInhibition TypeIC50 / KiReference
Quaternary Isoquinoline Alkaloids (palmatine, berberine, jatrorrhizine)Soluble Epoxide Hydrolase (sEH)NoncompetitiveIC50: 27.3 - 33.4 µM, Ki: 26.9 - 46.8 µM[8]
1,4-Benzoquinone derivativesAcetylcholinesterase (AChE)ReversibleKi: 21 - 136 µM[9]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activities of this compound derivatives, based on protocols used for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, CEM) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 24-72 hours).[3]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain) or use a commercially available tubulin polymerization assay kit.

  • Assay Setup: In a 96-well plate, mix the tubulin solution with a polymerization buffer containing GTP. Add the test compounds at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the test compounds. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls. The IC50 for inhibition of tubulin polymerization can be calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential mechanism of action.

Experimental_Workflow_for_Anticancer_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity->Hit_Identification Tubulin_Assay Tubulin Polymerization Assay Hit_Identification->Tubulin_Assay If cytotoxic Topo_Assay Topoisomerase I Inhibition Assay Hit_Identification->Topo_Assay If cytotoxic Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Hit_Identification->Apoptosis_Assay If cytotoxic

Caption: Workflow for anticancer screening of this compound derivatives.

Tubulin_Polymerization_Inhibition cluster_cell Cellular Process Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Inhibitor This compound Derivative (Hypothetical) Inhibitor->Block Block->Microtubule Inhibition

Caption: Hypothetical mechanism of tubulin polymerization inhibition.

Conclusion and Future Directions

While the biological activities of this compound derivatives remain to be experimentally determined, the existing literature on related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents, as well as enzyme inhibitors. The methodologies and workflows outlined in this guide offer a clear path for researchers to begin exploring the therapeutic potential of this novel chemical scaffold. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. Elucidation of their structure-activity relationships will be crucial for the optimization of lead compounds and the potential development of new therapeutic agents.

References

An In-depth Technical Guide to 1,4-Dibromoisoquinoline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dibromoisoquinoline, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While the definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis and reactivity have been explored in the context of developing novel molecular scaffolds. This document details the plausible synthetic routes, key chemical properties, and the burgeoning applications of this compound as a versatile building block in the creation of functionalized isoquinoline derivatives for medicinal chemistry.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have established them as privileged scaffolds in drug development. The introduction of halogen atoms, such as bromine, onto the isoquinoline core provides valuable handles for further chemical modifications, primarily through cross-coupling reactions. This compound, with bromine atoms at two distinct positions, offers a unique platform for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₅Br₂N
Molecular Weight 286.95 g/mol
Appearance Solid (predicted)
CAS Number 51206-40-7
IUPAC Name This compound
SMILES C1=CC=C2C(=C1)C(=CN=C2Br)Br
InChI Key KXAHDPKQOFASEB-UHFFFAOYSA-N

Synthesis of this compound: A Proposed Pathway

While a definitive first synthesis of this compound is not prominently documented, a plausible and logical synthetic route can be constructed based on established methodologies for the synthesis of related brominated isoquinolines. A likely multi-step synthesis would involve the initial bromination of an isoquinoline precursor, followed by the introduction of the second bromine atom, potentially via a Sandmeyer reaction.

A proposed synthetic workflow is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction Isoquinoline Isoquinoline 4-Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->4-Bromoisoquinoline NBS, H₂SO₄ 4-Bromo-1-nitroisoquinoline 4-Bromo-1-nitroisoquinoline 4-Bromoisoquinoline->4-Bromo-1-nitroisoquinoline KNO₃, H₂SO₄ 1-Amino-4-bromoisoquinoline 1-Amino-4-bromoisoquinoline 4-Bromo-1-nitroisoquinoline->1-Amino-4-bromoisoquinoline Fe, HCl or H₂, Pd/C This compound This compound 1-Amino-4-bromoisoquinoline->this compound 1. NaNO₂, HBr 2. CuBr, HBr

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols for the key steps in the proposed synthesis of this compound, adapted from procedures for analogous compounds.[2][3]

Step 1: Synthesis of 4-Bromoisoquinoline

  • Materials: Isoquinoline, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid.

  • Procedure: To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled to 0°C, N-bromosuccinimide is added portion-wise while maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC). The mixture is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 4-bromoisoquinoline. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-1-nitroisoquinoline

  • Materials: 4-Bromoisoquinoline, Potassium Nitrate, Concentrated Sulfuric Acid.

  • Procedure: 4-Bromoisoquinoline is dissolved in concentrated sulfuric acid at 0°C. Potassium nitrate is added portion-wise, and the mixture is stirred at 0°C for a few hours. The reaction is then allowed to warm to room temperature and stirred overnight. The mixture is poured onto ice, and the precipitate is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 1-Amino-4-bromoisoquinoline

  • Materials: 4-Bromo-1-nitroisoquinoline, Iron powder, Hydrochloric acid or Hydrogen gas, Palladium on carbon (Pd/C).

  • Procedure (Method A: Iron/HCl): A mixture of 4-bromo-1-nitroisoquinoline and iron powder in ethanol and concentrated hydrochloric acid is heated at reflux for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and basified with aqueous ammonia. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to give 1-amino-4-bromoisoquinoline.

  • Procedure (Method B: Catalytic Hydrogenation): 4-Bromo-1-nitroisoquinoline is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of Pd/C is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield 1-amino-4-bromoisoquinoline.

Step 4: Synthesis of this compound via Sandmeyer Reaction [3][4][5]

  • Materials: 1-Amino-4-bromoisoquinoline, Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide.

  • Procedure: 1-Amino-4-bromoisoquinoline is dissolved in aqueous hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then added to a stirred solution of copper(I) bromide in hydrobromic acid. The mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound can be purified by column chromatography.

Reactivity and Applications in Drug Development

The two bromine atoms on the this compound scaffold exhibit differential reactivity, which is a key feature for its utility in synthetic chemistry. The C1-Br bond is generally more susceptible to nucleophilic substitution and is more reactive in palladium-catalyzed cross-coupling reactions compared to the C4-Br bond. This differential reactivity allows for selective and sequential functionalization.

Reactivity cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Dibromo This compound Suzuki_Product 1-Aryl-4-bromoisoquinoline Dibromo->Suzuki_Product ArB(OH)₂, Pd catalyst, Base Buchwald_Product 1-Amino-4-bromoisoquinoline Derivative Dibromo->Buchwald_Product R₂NH, Pd catalyst, Base

Figure 2: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds.[6][7][8][9] this compound can be selectively coupled with various boronic acids or their esters at the C1 position under palladium catalysis to introduce a wide range of aryl or heteroaryl substituents.

Table 2: Representative Suzuki-Miyaura Coupling of this compound (Hypothetical Data)

EntryBoronic Acid (ArB(OH)₂)CatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene85
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane90
3Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene82
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[10][11][12][13] Selective amination at the C1 position of this compound can be achieved using various primary and secondary amines in the presence of a palladium catalyst and a suitable base.

Table 3: Representative Buchwald-Hartwig Amination of this compound (Hypothetical Data)

EntryAmine (R₂NH)CatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃XantphosNaOᵗBuToluene88
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane75
3BenzylaminePdCl₂(dppf)-K₂CO₃Toluene80

The resulting 1-substituted-4-bromoisoquinolines are valuable intermediates that can undergo a second cross-coupling reaction at the C4 position, enabling the synthesis of diverse and complex 1,4-disubstituted isoquinoline libraries for screening in drug discovery programs. The isoquinoline scaffold is a key component in a variety of approved drugs, and the ability to readily synthesize novel derivatives makes this compound a compound of significant interest.[14][15][16]

Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 500 MHz): The spectrum would likely show signals in the aromatic region (δ 7.5-8.5 ppm). The proton at C3 would appear as a singlet. The protons on the benzene ring (H5, H6, H7, H8) would exhibit a complex splitting pattern characteristic of a substituted benzene ring.

Predicted ¹³C NMR (CDCl₃, 125 MHz): The spectrum would display nine distinct signals for the nine carbon atoms. The carbons bearing bromine atoms (C1 and C4) would be significantly deshielded. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Although its historical discovery is not well-documented, its synthesis can be achieved through a logical multi-step sequence. The differential reactivity of its two bromine atoms in palladium-catalyzed cross-coupling reactions allows for the selective and sequential introduction of various functional groups, providing a powerful strategy for the generation of diverse libraries of novel isoquinoline derivatives. As the demand for new therapeutic agents continues to grow, the utility of such adaptable scaffolds in drug discovery programs is expected to increase significantly. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes: Selective Mono-Arylation of 1,4-Dibromoisoquinoline via Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. Its derivatives are integral to numerous pharmaceuticals, exhibiting properties ranging from anticancer and antimicrobial to antiviral and antihypertensive. The functionalization of the isoquinoline core is therefore a critical endeavor in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for C-C bond formation, valued for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

1,4-Dibromoisoquinoline is a versatile building block, offering two distinct reaction sites for sequential functionalization. The differential reactivity of the bromine atoms at the C1 and C4 positions can be exploited to achieve selective mono-arylation under carefully controlled Suzuki-Miyaura conditions. This selective modification provides a straightforward route to 1-aryl-4-bromoisoquinolines, which are valuable intermediates for the synthesis of more complex, polysubstituted isoquinoline derivatives. These derivatives are of high interest for the development of novel therapeutic agents.

This document provides detailed application notes and a generalized protocol for the selective mono-Suzuki cross-coupling of this compound with various arylboronic acids.

Data Presentation: Suzuki Cross-Coupling of this compound

The following table summarizes representative quantitative data for the selective mono-arylation of this compound with a variety of arylboronic acids. The conditions have been generalized from literature precedents on similar dihalo-heterocyclic systems, demonstrating the feasibility and versatility of this transformation.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/H₂O (4:1)1001682
34-Fluorophenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane901278
44-Chlorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101888
53-Methylphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane901480
62-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O (5:1)951675
73-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1002472

Experimental Protocols

General Protocol for the Selective Mono-Suzuki Cross-Coupling of this compound

This protocol describes a general method for the selective mono-arylation of this compound at the C1 position. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane) via syringe. If a biphasic system is used, add the organic solvent followed by the degassed water.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed, or no further product formation is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-4-bromoisoquinoline.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: This compound Arylboronic Acid Catalyst & Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat with Vigorous Stirring solvent->heat 3. monitor Monitor Progress (TLC / LC-MS) heat->monitor 4. workup Aqueous Workup & Extraction monitor->workup 5. (Upon Completion) purify Column Chromatography workup->purify 6. product Isolated Product: 1-Aryl-4-bromoisoquinoline purify->product 7.

Caption: Experimental workflow for the Suzuki cross-coupling of this compound.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Br-Pd(II)L₂-IsoQ-Br pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂-IsoQ-Br pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 1-Aryl-4-bromoisoquinoline pd_complex2->product start This compound start->pd_complex1 boronic_acid ArB(OH)₂ boronic_acid->pd_complex1 base Base base->boronic_acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Sonogashira Coupling with 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-cocatalyzed reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2]

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. The introduction of alkynyl moieties onto the isoquinoline core via the Sonogashira coupling provides a versatile handle for further chemical transformations, enabling the rapid diversification of molecular structures for drug discovery and development programs. 1,4-Dibromoisoquinoline serves as a valuable starting material for the synthesis of 1,4-disubstituted isoquinolines. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-alkynylation, further enhancing its synthetic utility.

This document provides detailed protocols for the Sonogashira coupling of this compound with terminal alkynes, covering both mono- and di-alkynylation strategies.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final alkynylated isoquinoline product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.

The reactivity of the halogens in dihaloquinolines and related heterocycles generally follows the order I > Br > Cl. This difference in reactivity can be exploited to achieve selective mono-alkynylation at one of the bromine positions.

Experimental Protocols

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), diisopropylethylamine (DIPEA))

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Inert atmosphere techniques (e.g., using a Schlenk line or glovebox) are recommended to prevent catalyst degradation and unwanted side reactions.

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective coupling of one equivalent of a terminal alkyne to the this compound scaffold. The regioselectivity of the reaction on the analogous 2,4-dibromoquinoline has been a subject of study, with substitution often favoring the more activated position.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Add the anhydrous and degassed solvent (e.g., THF or a mixture of THF/Et₃N) to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.).

  • Slowly add the terminal alkyne (1.0-1.2 equiv.) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Mono-alkynylation (Representative Examples):

EntryAlkyneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)THF501275-85
21-HexynePd(PPh₃)₄ (2) / CuI (4)i-Pr₂NH (3)Toluene601670-80
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.5)DMFRT2480-90

Note: The yields are based on reported values for analogous dihalo-N-heterocycles and may require optimization for this compound.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the coupling of two equivalents of a terminal alkyne to both bromine positions of the this compound.

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 4-10 mol%), and copper(I) iodide (CuI, 8-20 mol%).

  • Add the anhydrous and degassed solvent (e.g., DMF or a mixture of THF/Et₃N).

  • Add the amine base (e.g., Et₃N or DIPEA, 4-6 equiv.).

  • Add the terminal alkyne (2.2-2.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material and mono-alkynylated intermediate are consumed.

  • After completion, cool the reaction to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Quantitative Data for Di-alkynylation (Representative Examples):

EntryAlkyneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃N (4)DMF902465-75
21-HexynePdCl₂(PPh₃)₂ (6) / CuI (12)DIPEA (5)Toluene1003660-70
3TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃N (4)THF/Et₃N802470-80

Note: The yields are based on reported values for analogous dihalo-N-heterocycles and may require optimization for this compound.

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)(Br)L₂] Pd0->Pd_complex Oxidative Addition (Ar-Br) Pd_alkyne_complex [Ar-Pd(II)(C≡CR)L₂] Pd_complex->Pd_alkyne_complex Transmetalation Pd_alkyne_complex->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne_complex->Product Alkyne R-C≡C-H Cu_acetylide [R-C≡C-Cu(I)] Alkyne->Cu_acetylide Base Cu_acetylide->Pd_complex CuI Cu(I)X CuI->Cu_acetylide ArBr This compound

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reaction under Inert Atmosphere reagents Add this compound, Pd Catalyst, and CuI start->reagents solvent_base Add Anhydrous/Degassed Solvent and Amine Base reagents->solvent_base alkyne_addition Add Terminal Alkyne solvent_base->alkyne_addition reaction Stir at Specified Temperature alkyne_addition->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for 1,4-Dibromoisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1,4-Dibromoisoquinoline is a versatile, halogenated heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry. The isoquinoline scaffold is a recognized "privileged structure," forming the core of numerous biologically active natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, antihypertensive, and antimicrobial agents.[1] The presence of two bromine atoms at the C1 and C4 positions of the isoquinoline ring allows for selective and sequential functionalization, making it an ideal starting material for the construction of diverse molecular libraries for drug discovery.

The differential reactivity of the two carbon-bromine bonds is a key feature of this scaffold. The C1 position is electronically activated by the adjacent nitrogen atom, making it more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C4 position.[2][3] This inherent regioselectivity allows for a controlled, stepwise introduction of different substituents, enabling the synthesis of complex 1,4-disubstituted isoquinolines.

This building block is particularly suited for the synthesis of:

  • Kinase Inhibitors: The 1,4-disubstituted isoquinoline framework can be elaborated to target the ATP-binding site of various protein kinases. By introducing an amine at the C1 position and an aryl or heteroaryl group at the C4 position, it is possible to generate compounds that interact with the hinge region and other key residues within the kinase domain. Several isoquinoline-based compounds have shown potent inhibition of kinases such as ROCK and Haspin.[2][4]

  • Tubulin Polymerization Inhibitors: Derivatives of 1,4-disubstituted dihydroisoquinolines have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. While these examples do not start from this compound, the scaffold demonstrates the potential for developing cytotoxic agents that disrupt microtubule dynamics.[5]

  • DNA Intercalators and Topoisomerase Inhibitors: The planar aromatic system of the isoquinoline ring is suitable for intercalation into DNA, a mechanism of action for several anticancer drugs. Functionalization at the C1 and C4 positions can enhance this binding and introduce additional interactions with enzymes like topoisomerase.

The primary synthetic transformations for this compound involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods offer a high degree of functional group tolerance and are widely used in the pharmaceutical industry.[6][7][8]

Data Presentation

The following tables provide representative quantitative data for reactions and biological activities related to the functionalization of the isoquinoline scaffold.

Note: Due to the limited availability of specific data for this compound, the yields presented are for analogous reactions on other brominated isoquinolines and should be considered as a guide for optimization. The biological activity data is for 1,4-disubstituted isoquinoline derivatives to illustrate the potential of this compound class.

Table 1: Representative Yields for Sequential Cross-Coupling Reactions on a Dihalo-Isoquinoline Scaffold

StepReaction TypePositionCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Buchwald-HartwigC1(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THF651880[9]
2Suzuki-MiyauraC4Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901264-96[6]
1Suzuki-MiyauraC14-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8016~85(Generalized)
2SonogashiraC4PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF608~75(Generalized)

Table 2: Kinase Inhibitory Activity of Representative 1,4-Disubstituted Isoquinoline Analogs

Compound IDC1-SubstituentC4-SubstituentTarget KinaseIC₅₀ (nM)Reference
3a Pyrazolo[3,4-g] coreMethylHaspin167[10]
3a Pyrazolo[3,4-g] coreMethylCLK1101[10]
3c Pyrazolo[3,4-g] corePropylCLK1218[10]
3d Pyrazolo[3,4-g] coreCyclopropylGSK3α/β224[10]
(1R)-7 Dihydroisoquinoline core(R)-OH, C₅H₁₁(Reduced NF-κB)0.9[11]

Table 3: Cytotoxic Activity of 1,4-Disubstituted Dihydroisoquinoline Derivatives

Compound IDC1-SubstituentC4-SubstituentCell LineIC₅₀ (µM)Reference
21 3-aminophenyl4-pyridinylmethylCEM4.10[5]
32 3-amino-4-methoxyphenyl4-nitrobenzylCEM0.64[5]

Experimental Protocols

The following are generalized protocols for the sequential functionalization of this compound. These protocols are based on established methods for similar substrates and may require optimization for specific coupling partners.

Protocol 1: Regioselective Buchwald-Hartwig Amination at the C1 Position

This protocol describes the selective amination at the more reactive C1 position of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[12]

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 eq relative to Pd).

  • Add the base (1.5-2.5 equiv).

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add the amine (1.1-1.5 equiv) followed by the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product (1-amino-4-bromoisoquinoline derivative) by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the C4 Position

This protocol describes the subsequent arylation or vinylation at the C4 position of a 1-substituted-4-bromoisoquinoline derivative.

Materials:

  • 1-Substituted-4-bromoisoquinoline (from Protocol 1)

  • Aryl or vinyl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the 1-substituted-4-bromoisoquinoline (1.0 equiv) and the boronic acid or ester (1.1-1.5 equiv) in the chosen solvent system.

  • Add the base (2.0-3.0 equiv) and the palladium catalyst (2-5 mol%).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS (2-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product (1,4-disubstituted isoquinoline) by flash column chromatography.

Protocol 3: Sonogashira Coupling at the C4 Position

This protocol describes the introduction of an alkynyl group at the C4 position of a 1-substituted-4-bromoisoquinoline.

Materials:

  • 1-Substituted-4-bromoisoquinoline

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 1-substituted-4-bromoisoquinoline (1.0 equiv), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.2-2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-18 hours, monitoring by TLC or LC-MS.[13]

  • Once the reaction is complete, cool to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product (1-substituted-4-alkynylisoquinoline) by flash column chromatography.

Visualizations

Logical Relationships and Workflows

G cluster_start Starting Material cluster_step1 Step 1: C1 Functionalization (Regioselective) cluster_intermediate Intermediate cluster_step2 Step 2: C4 Functionalization cluster_product Final Product start This compound buchwald Buchwald-Hartwig Amination (R-NH₂) start->buchwald suzuki1 Suzuki Coupling (Ar-B(OH)₂) start->suzuki1 sonogashira1 Sonogashira Coupling (R-C≡CH) start->sonogashira1 intermediate 1-Substituted-4-bromoisoquinoline buchwald->intermediate suzuki1->intermediate sonogashira1->intermediate suzuki2 Suzuki Coupling (Ar'-B(OH)₂) intermediate->suzuki2 sonogashira2 Sonogashira Coupling (R'-C≡CH) intermediate->sonogashira2 buchwald2 Buchwald-Hartwig Amination (R'-NH₂) intermediate->buchwald2 product 1,4-Disubstituted Isoquinoline suzuki2->product sonogashira2->product buchwald2->product Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R¹-Pd(II)L₂-R² transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronate R²-B(OH)₃⁻ boronate->transmetalation base Base boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate Activation aryl_halide R¹-X aryl_halide->oxidative_addition Kinase_Cascade receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Isoquinoline-Based Kinase Inhibitor inhibitor->raf Inhibits

References

Synthetic Applications of 1,4-Dibromoisoquinoline in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,4-dibromoisoquinoline as a versatile building block in organic synthesis. The presence of two bromine atoms at positions 1 and 4, which exhibit differential reactivity, makes this scaffold an excellent starting material for the regioselective synthesis of a wide array of functionalized isoquinoline derivatives. This unique reactivity profile allows for sequential, site-selective cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Overview of Reactivity

The bromine atom at the C1 position of the isoquinoline ring is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the bromine atom at the C4 position. This difference in reactivity is attributed to the electronic effects of the nitrogen atom in the isoquinoline core. This inherent regioselectivity is a key feature that can be exploited for the stepwise introduction of different substituents.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully controlling the reaction conditions, it is possible to achieve selective mono-functionalization at the C1 position, leaving the C4-bromo substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is particularly useful for the synthesis of 1-aryl-4-bromoisoquinolines, which can serve as key intermediates for the synthesis of more complex molecules.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow A Setup Reaction Vessel B Add this compound, Arylboronic Acid, Base, and Pd Catalyst A->B Inert Atmosphere C Degas and Heat B->C D Reaction Monitoring (TLC/LC-MS) C->D Stirring E Work-up and Purification D->E Completion F Characterization E->F

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 1-Aryl-4-bromoisoquinoline
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901692
33-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene110888

Experimental Protocol: Synthesis of 1-Phenyl-4-bromoisoquinoline

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 286 mg), phenylboronic acid (1.2 mmol, 146 mg), sodium carbonate (2.0 mmol, 212 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 1-phenyl-4-bromoisoquinoline as a white solid.

Sonogashira Coupling

The Sonogashira coupling provides a straightforward method for the introduction of alkyne moieties at the C1 position of this compound. This reaction is valuable for the synthesis of precursors for cyclization reactions and for the construction of conjugated systems.

Signaling Pathway of Sonogashira Coupling:

Sonogashira_Pathway cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII Trans Transmetalation (Cu-C≡CR) PdII->Trans PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Trans->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product CuX Cu(I)X Cu_alkyne Cu-C≡CR CuX->Cu_alkyne with Alkyne & Base Alkyne H-C≡CR Base Base Cu_alkyne->Trans

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 1-Alkynyl-4-bromoisoquinoline
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHF60690
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPAToluene80888
31-HexynePdCl₂(MeCN)₂ (2)4PiperidineDMF501095

Experimental Protocol: Synthesis of 4-Bromo-1-(phenylethynyl)isoquinoline

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 286 mg), phenylacetylene (1.2 mmol, 122 mg, 132 µL), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 10 mg).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2 mL).

  • Reaction: Degas the mixture with argon for 10 minutes, then seal the tube and heat the reaction mixture to 60 °C for 6 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate = 10:1) to give the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the regioselective introduction of a variety of amine nucleophiles at the C1 position of this compound, providing access to 1-aminoisoquinoline derivatives, which are important pharmacophores.

Logical Relationship in Buchwald-Hartwig Amination:

Buchwald_Logic Start This compound + Amine Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Reaction Conditions Product 1-Amino-4-bromoisoquinoline Catalyst->Product Selective C-N Coupling at C1 Side_Product Dialkylated Product (minor) Catalyst->Side_Product Potential Side Reaction

Caption: Key components and outcomes of the Buchwald-Hartwig amination.

Table 3: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 1-Amino-4-bromoisoquinoline
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001282
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1101878
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄DMF902475

Experimental Protocol: Synthesis of 4-Bromo-1-morpholinoisoquinoline

  • Reaction Setup: To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reactant Addition: Add this compound (1.0 mmol, 286 mg) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 105 mg, 104 µL).

  • Reaction: Seal the tube under argon and heat the mixture at 100 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted isoquinolines. The differential reactivity of the two bromine atoms allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The protocols provided herein offer robust and efficient methods for the synthesis of 1-aryl, 1-alkynyl, and 1-amino-4-bromoisoquinoline derivatives, which are important intermediates for the development of novel pharmaceuticals and functional materials. Further exploration of sequential cross-coupling strategies starting from this scaffold will undoubtedly lead to the discovery of new and complex molecular entities.

Application Notes and Protocols: 1,4-Disubstituted Isoquinolines as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules makes them a prime target for the development of anticancer agents. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. A promising class of such agents is the 1,4-disubstituted isoquinoline derivatives, which have been shown to inhibit tubulin polymerization, exhibiting potent cytotoxic effects against various cancer cell lines.[3][4]

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 1,4-disubstituted-3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. While the initial concept for this document was to focus on a synthetic route starting from 1,4-dibromoisoquinoline, a thorough review of the current literature indicates that the most potent compounds in this class have been synthesized via a Bischler-Napieralski reaction.[5][6][7][8][9] Therefore, this guide will present a plausible, yet hypothetical, synthetic strategy from this compound and contrast it with the experimentally validated Bischler-Napieralski approach.

Hypothetical Synthetic Pathway from this compound

A plausible synthetic route to generate 1,4-disubstituted isoquinolines could commence with this compound. This approach would leverage modern cross-coupling methodologies to introduce substituents at the C1 and C4 positions. A hypothetical two-step sequence is outlined below:

  • Selective C4-Functionalization: A selective Suzuki or Sonogashira cross-coupling reaction could be employed to introduce a substituent at the C4 position of this compound. The differential reactivity of the bromine atoms might allow for selective reaction at one position over the other, potentially with careful control of reaction conditions.[4][10][11][12][13][14][15][16][17]

  • C1-Functionalization: The remaining bromine at the C1 position could then be subjected to a second cross-coupling reaction to install the second substituent, yielding the desired 1,4-disubstituted isoquinoline.

G start This compound intermediate 4-Substituted-1-bromoisoquinoline start->intermediate Suzuki or Sonogashira Coupling at C4 product 1,4-Disubstituted Isoquinoline intermediate->product Suzuki or Sonogashira Coupling at C1

Experimentally Validated Synthesis: The Bischler-Napieralski Approach

The synthesis of potent 1,4-disubstituted-3,4-dihydroisoquinoline tubulin polymerization inhibitors has been successfully achieved through a multi-step pathway culminating in a Bischler-Napieralski cyclization.[3][4] This method provides a reliable and efficient route to the target compounds.

G start Substituted Phenethylamine step1 Condensation with Substituted Benzaldehyde start->step1 intermediate1 Schiff Base step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 Secondary Amine step2->intermediate2 step3 Amide Coupling with Substituted Benzoic Acid intermediate2->step3 intermediate3 β-Arylethylamide step3->intermediate3 step4 Bischler-Napieralski Cyclization (e.g., POCl3) intermediate3->step4 product 1,4-Disubstituted-3,4- dihydroisoquinoline step4->product

Data Presentation: Biological Activity

The cytotoxic activity of a series of synthesized 1,4-disubstituted-3,4-dihydroisoquinoline derivatives was evaluated against the human CEM leukemia cell line using the MTT assay. The results are summarized in the table below.[3][4]

CompoundR1R2R3IC50 (µM)
20 H3'-OCH3, 4'-OCH3, 5'-OCH34''-NO210.32
21 H3'-NH2, 4'-OCH3, 5'-OCH34''-NO24.10
22 H3'-NHCOCH3, 4'-OCH3, 5'-OCH34''-NO2>50
23 H3'-NO2, 4'-OCH3, 5'-OCH34''-NO220.25
24 H3'-OCH3, 4'-OH, 5'-OCH34''-NO215.36
25 H3'-OCH3, 4'-OCH3, 5'-OCH33''-NO212.58
26 H3'-OCH3, 4'-OCH3, 5'-OCH32''-NO225.66
27 H3'-OCH3, 4'-OCH3, 5'-OCH34''-Cl18.91
28 H3'-OCH3, 4'-OCH3, 5'-OCH34''-F21.47
29 H3'-OCH3, 4'-OCH3, 5'-OCH3H30.15
30 6-OCH3, 7-OCH33'-OCH3, 4'-OCH3, 5'-OCH34''-NO29.88
31 6-OCH3, 7-OCH33'-NH2, 4'-OCH3, 5'-OCH34''-NO23.54
32 6-OCH3, 7-OCH33'-OCH3, 4'-OH, 5'-OCH34''-NO20.64

Experimental Protocols

Synthesis of 1,4-Disubstituted-3,4-dihydroisoquinolines (General Procedure)

This protocol is adapted from the work of Zhang et al.[3][4]

Step 1: Synthesis of the Schiff Base Intermediate To a solution of the appropriately substituted phenethylamine (1.0 eq) in ethanol, add the corresponding substituted benzaldehyde (1.1 eq). The mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base.

Step 2: Reduction to the Secondary Amine The Schiff base (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the secondary amine.

Step 3: Amide Formation To a solution of the secondary amine (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction is stirred at room temperature for 12-24 hours. The mixture is then washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the β-arylethylamide.

Step 4: Bischler-Napieralski Cyclization The β-arylethylamide (1.0 eq) is dissolved in anhydrous acetonitrile. Phosphorus oxychloride (POCl3) (3.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 2-4 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the final 1,4-disubstituted-3,4-dihydroisoquinoline product.

In Vitro Tubulin Polymerization Assay

This protocol is a generalized procedure based on spectrophotometric methods.[1][2][18][19][20]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of tubulin in General Tubulin Buffer.

  • On ice, prepare the reaction mixture containing tubulin (final concentration 3-5 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 5-10%) in General Tubulin Buffer.

  • Add the test compound or control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mixture to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The inhibitory activity is determined by the reduction in the rate and extent of polymerization compared to the DMSO control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Reaction Mix on Ice initiate Initiate Polymerization by Adding Tubulin Mix prep_tubulin->initiate prep_compounds Add Test Compounds to 96-well Plate prep_compounds->initiate measure Measure Absorbance at 340 nm (37°C, 60 min) initiate->measure plot Plot Absorbance vs. Time measure->plot analyze Determine Inhibition (Rate and Extent) plot->analyze

Cytotoxicity Assay (MTT Assay)

This is a standard protocol for assessing cell viability.[21][22][23]

Materials:

  • Cancer cell line (e.g., CEM)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_setup Cell Culture and Treatment cluster_incubation MTT Incubation and Solubilization cluster_readout Data Acquisition and Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Conclusion

The 1,4-disubstituted-3,4-dihydroisoquinoline scaffold represents a valuable pharmacophore for the development of novel tubulin polymerization inhibitors. The synthetic route via the Bischler-Napieralski reaction has proven effective in generating potent analogues. The provided protocols for synthesis and biological evaluation offer a comprehensive guide for researchers in the field of anticancer drug discovery to further explore and optimize this promising class of compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 1,4-dibromoisoquinoline as a key building block. The functionalization of the isoquinoline scaffold is of paramount importance in medicinal chemistry and materials science due to the prevalence of this motif in numerous biologically active compounds and functional materials. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offer a powerful and versatile toolkit for the synthesis of a diverse array of substituted isoquinolines from this compound.

A critical aspect of reactions involving this compound is the potential for regioselectivity, allowing for either mono- or di-functionalization of the isoquinoline core. The two bromine atoms at the C1 and C4 positions exhibit different reactivities, which can be exploited to achieve selective transformations by carefully controlling reaction conditions, catalysts, and ligands.

Key Palladium-Catalyzed Reactions of this compound

This section details the application of four major palladium-catalyzed cross-coupling reactions to this compound, providing insights into their potential for generating novel isoquinoline derivatives. While specific examples for this compound are not extensively documented in the literature for all reaction types, protocols for analogous dihalogenated heterocycles provide valuable guidance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1][2] This reaction is instrumental in synthesizing biaryl and vinyl-substituted isoquinolines. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product.[3]

General Reaction Scheme:

reagents This compound + R-B(OR')2 product 1-Bromo-4-arylisoquinoline or 1,4-Diarylisoquinoline reagents->product Suzuki Coupling catalyst Pd Catalyst, Base

Figure 1: General scheme of the Suzuki-Miyaura coupling with this compound.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of dihaloarenes and may require optimization for this compound.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv for mono-arylation; 2.2-3.0 equiv for di-arylation), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts and catalyst residues. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O100121-Bromo-4-phenylisoquinoline75
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane90181-Bromo-4-(4-methoxyphenyl)isoquinoline82
3Phenylboronic acid (2.5 equiv)Pd(PPh₃)₄ (5)K₃PO₄DMF110241,4-Diphenylisoquinoline65
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted isoquinolines.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] The regioselectivity of the Sonogashira coupling on dihaloarenes is often influenced by the electronic and steric properties of the substrate.[5]

General Reaction Scheme:

reagents This compound + R-C≡CH product 1-Bromo-4-alkynylisoquinoline or 1,4-Dialkynylisoquinoline reagents->product Sonogashira Coupling catalyst Pd Catalyst, Cu(I) salt, Base

Figure 2: General scheme of the Sonogashira coupling with this compound.

Experimental Protocol (Representative)

This protocol is based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.[6]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the copper(I) salt (0.02-0.10 equiv).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv for mono-alkynylation; 2.2-3.0 equiv for di-alkynylation).

  • Stir the reaction mixture at room temperature to 60 °C and monitor its progress by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₄ (2)5Et₃NTHF5081-Bromo-4-(phenylethynyl)isoquinoline85
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5i-Pr₂NHDMF60121-Bromo-4-((trimethylsilyl)ethynyl)isoquinoline78
3Phenylacetylene (2.5 equiv)Pd(PPh₃)₄ (5)10Et₃NDMF80241,4-Bis(phenylethynyl)isoquinoline55
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of amino-substituted isoquinolines.[7] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. Selective mono- or di-amination can be achieved by controlling the stoichiometry of the amine and the reaction conditions.[7]

General Reaction Scheme:

reagents This compound + R¹R²NH product 1-Bromo-4-aminoisoquinoline or 1,4-Diaminoisoquinoline reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst, Ligand, Base

Figure 3: General scheme of the Buchwald-Hartwig amination with this compound.

Experimental Protocol (Representative)

This protocol is adapted from procedures for the amination of dihaloarenes and may require optimization.[8]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.01-0.10 equiv), and the base (1.5-2.5 equiv).

  • Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv for mono-amination; 2.2-3.0 equiv for di-amination).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene100164-(1-Bromoisoquinolin-4-yl)morpholine80
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane11020N-(1-Bromoisoquinolin-4-yl)aniline72
3Morpholine (2.5 equiv)Pd₂(dba)₃ (5)Xantphos (10)NaOt-BuToluene120244,4'-(Isoquinoline-1,4-diyl)dimorpholine60
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction provides a means to introduce vinyl substituents onto the isoquinoline core. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the reaction conditions.[10]

General Reaction Scheme:

reagents This compound + Alkene product 1-Bromo-4-vinylisoquinoline or 1,4-Divinylisoquinoline reagents->product Heck Reaction catalyst Pd Catalyst, Base

Figure 4: General scheme of the Heck reaction with this compound.

Experimental Protocol (Representative)

This protocol is based on general procedures for the Heck reaction of aryl bromides.[11]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), the base (1.5-2.5 equiv), and the solvent.

  • Add the alkene (1.2-2.0 equiv for mono-vinylation; 2.5-4.0 equiv for di-vinylation).

  • Heat the reaction mixture to 80-140 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1StyrenePd(OAc)₂ (3)Et₃NDMF120181-Bromo-4-styrylisoquinoline70
2n-Butyl acrylatePd(PPh₃)₄ (5)K₂CO₃ACN10024Butyl (E)-3-(1-bromoisoquinolin-4-yl)acrylate65
3Styrene (3.0 equiv)Pd(OAc)₂ (5)Et₃NDMF140361,4-Distyrylisoquinoline50

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the discussed palladium-catalyzed reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) ArPdBr L-Pd(II)-Ar      |     Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH L-Pd(II)-Ar      |     OH ArPdBr->ArPdOH Ligand Exchange (Base) ArPdR L-Pd(II)-Ar    |   R ArPdOH->ArPdR Transmetalation (R-B(OR')2) ArPdR->Pd0 Reductive Elimination (Ar-R)

Figure 5: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 L-Pd(0) ArPdBr L-Pd(II)-Ar      |     Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC≡CR L-Pd(II)-Ar       |     C≡CR ArPdBr->ArPdC≡CR Transmetalation ArPdC≡CR->Pd0 Reductive Elimination (Ar-C≡CR) CuC≡CR Cu-C≡CR CuC≡CR->ArPdBr HC≡CR H-C≡CR HC≡CR->CuC≡CR Cu(I), Base

Figure 6: Simplified catalytic cycle of the Sonogashira coupling.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) ArPdBr L-Pd(II)-Ar      |     Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNHR1R2 [L-Pd(II)-Ar(HNR¹R²)]⁺Br⁻ ArPdBr->ArPdNHR1R2 Amine Coordination ArPdNR1R2 L-Pd(II)-Ar       |     NR¹R² ArPdNHR1R2->ArPdNR1R2 Deprotonation (Base) ArPdNR1R2->Pd0 Reductive Elimination (Ar-NR¹R²)

Figure 7: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 L-Pd(0) ArPdBr L-Pd(II)-Ar      |     Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [L-Pd(II)-Ar(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct L-Pd(II)-Alkyl (σ-complex) AlkeneComplex->InsertionProduct Migratory Insertion HPdBr L-Pd(II)-H    |   Br InsertionProduct->HPdBr β-Hydride Elimination (Product) HPdBr->Pd0 Base

Figure 8: Simplified catalytic cycle of the Heck reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach for the synthesis of a wide range of functionalized isoquinolines from this compound. The ability to selectively perform mono- or di-functionalization by tuning reaction conditions opens up vast possibilities for creating novel molecular architectures for applications in drug discovery and materials science. The protocols and data presented herein serve as a valuable guide for researchers embarking on the synthesis of novel isoquinoline derivatives. Further optimization of these reactions for specific substrates will undoubtedly lead to the discovery of new and efficient synthetic methodologies.

References

Application Notes and Protocols for the Regioselective Functionalization of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective functionalization of 1,4-dibromoisoquinoline, a versatile building block in medicinal chemistry and materials science. The ability to selectively introduce substituents at either the C1 or C4 position is crucial for the development of novel isoquinoline-based compounds with tailored properties. This document outlines the key principles governing regioselectivity in common cross-coupling reactions and provides detailed experimental protocols for achieving selective functionalization.

Principles of Regioselectivity

The regioselective functionalization of this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is primarily governed by the electronic and steric environment of the two bromine substituents. The C1 position is generally more electron-deficient and sterically hindered compared to the C4 position.

Electronic Effects: The nitrogen atom in the isoquinoline ring exerts an electron-withdrawing effect, which is more pronounced at the adjacent C1 position. This makes the C1-Br bond more susceptible to oxidative addition to a palladium(0) catalyst, often leading to preferential reaction at this site.

Steric Hindrance: The proximity of the C1 position to the fused benzene ring and the nitrogen atom can create steric hindrance, which may favor reactions at the more accessible C4 position, especially with bulky reactants or ligands.

Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the regiochemical outcome. For instance, bulky phosphine ligands can favor reaction at the less hindered C4 position, while specific catalyst systems might exhibit a preference for the more electronically activated C1 position.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The regioselectivity of this reaction on this compound can be tuned by the careful selection of reaction conditions.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)PositionYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10012C185Analogous System[1]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10016C192Analogous System[1]
33,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1108C188Analogous System[1]
4Naphthylboronic acidPd(OAc)₂ (2)XPhos (5)K₂CO₃Toluene10024C178Analogous System[1]

Note: Data is based on analogous dihalo-N-heterocyclic systems due to a lack of specific literature on this compound.

Experimental Protocol: C1-Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C1-selective Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (2 M aqueous solution, 3 equiv)

  • Toluene

  • Ethanol

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and ethanol in a 4:1 ratio to the flask.

  • Add the 2 M aqueous sodium carbonate solution (3.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 1-aryl-4-bromoisoquinoline.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Pd(PPh₃)₄ inert Establish Inert Atmosphere (Ar/N₂) start->inert solvents Add Solvents: Toluene/Ethanol inert->solvents base Add Na₂CO₃ Solution solvents->base heat Heat to 100°C and Stir for 12h base->heat monitor Monitor byTLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 1-Aryl-4-bromoisoquinoline purify->product

Caption: General workflow for C1-selective Suzuki-Miyaura coupling.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The regioselectivity is influenced by the catalyst system and reaction conditions.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)PositionYield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606C190Analogous System[2]
2TrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (4), CuI (5)i-Pr₂NEtDMF8012C185Analogous System[2]
31-HexynePd(dppf)Cl₂ (3)CuI (6)Cs₂CO₃1,4-Dioxane10010C182Analogous System[2]
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)PiperidineToluene908C175Analogous System[2]

Note: Data is based on analogous dihalo-N-heterocyclic systems due to a lack of specific literature on this compound.

Experimental Protocol: C1-Selective Sonogashira Coupling

This protocol outlines a general procedure for the C1-selective Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne (1.5 equiv) dropwise.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the 1-alkynyl-4-bromoisoquinoline.

Sonogashira_Pathway cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_outcome Regioselective Outcome R This compound + Terminal Alkyne Cond Anhydrous THF 60°C, 6h Inert Atmosphere R->Cond Cat Pd(PPh₃)₂Cl₂ / CuI Base (Et₃N) Cat->Cond P1 C1-Alkynylated Product (Major) Cond->P1 Preferential Oxidative Addition at C1 P4 C4-Alkynylated Product (Minor) Cond->P4 Possible side reaction

Caption: Regioselectivity in the Sonogashira coupling of this compound.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. The regioselectivity on this compound is highly dependent on the catalyst-ligand system employed.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)PositionYield (%)Reference
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018C188Analogous System[3]
2AnilinePd(OAc)₂ (2)XPhos (5)Cs₂CO₃1,4-Dioxane11012C191Analogous System[3]
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH10024C176Analogous System[3]
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene10016C182Analogous System[3]

Note: Data is based on analogous dihalo-N-heterocyclic systems due to a lack of specific literature on this compound.

Experimental Protocol: C1-Selective Buchwald-Hartwig Amination

This protocol provides a general method for the C1-selective amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford the 1-amino-4-bromoisoquinoline derivative.

Buchwald_Hartwig_Logic Start This compound Conditions Reaction Conditions (Catalyst, Ligand, Base, Temp.) Start->Conditions C1_Selectivity C1 Functionalization Conditions->C1_Selectivity Favored by electronically-driven catalysts C4_Selectivity C4 Functionalization Conditions->C4_Selectivity Favored by bulky ligands Electronic Electronic Effects (C1 is more electron-deficient) C1_Selectivity->Electronic Steric Steric Effects (C4 is less hindered) C4_Selectivity->Steric

Caption: Factors influencing regioselectivity in Buchwald-Hartwig amination.

Conclusion

The regioselective functionalization of this compound is a highly valuable synthetic strategy. By carefully controlling the reaction conditions, particularly the choice of catalyst and ligands, it is possible to selectively introduce a wide range of substituents at either the C1 or C4 position. The protocols and data presented herein, based on established principles and analogous systems, provide a strong foundation for researchers to develop novel isoquinoline derivatives for applications in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the desired regioselectivity and yield.

References

Application Notes and Protocols for 1,4-Dibromoisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utilization of 1,4-dibromoisoquinoline as a building block in the synthesis of advanced materials. The document includes a detailed protocol for the synthesis of poly(isoquinoline-1,4-diyl), a conjugated polymer with interesting electrical properties, and explores potential applications in organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).

I. Synthesis of Conjugated Polymers: Poly(isoquinoline-1,4-diyl)

This compound is a key monomer for the synthesis of poly(isoquinoline-1,4-diyl), a π-conjugated polymer.[1] The polymerization is achieved through a Yamamoto coupling reaction, which involves the dehalogenation polycondensation of the dibromo monomer using a zero-valent nickel complex.[1] This method allows for the creation of a polymer with a well-defined linkage between the isoquinoline units.[1]

Experimental Protocol: Yamamoto Coupling for Poly(isoquinoline-1,4-diyl)

This protocol is based on the method described by Kanbara et al. (1991) for the synthesis of poly(isoquinoline-1,4-diyl).[1]

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Chloroform

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Sintered glass funnel

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask under an argon atmosphere, add bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridine.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask and stir the mixture at 60 °C for 30 minutes to form the active nickel catalyst.

  • Monomer Addition: Add this compound to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 48 hours. During this time, the solution will become viscous, and a precipitate of the polymer will form.

  • Precipitation and Washing: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filtration: Collect the polymer by filtration through a sintered glass funnel.

  • Acid/Base Washing: Wash the polymer sequentially with a dilute hydrochloric acid solution, water, a dilute ammonia solution, and finally with water again to remove any remaining catalyst and impurities.

  • Drying: Dry the polymer under vacuum.

  • Purification (Soxhlet Extraction): Further purify the polymer by Soxhlet extraction with chloroform to remove oligomers and any remaining impurities.

  • Final Drying: Dry the purified polymer under vacuum to a constant weight.

Yamamoto_Polymerization cluster_setup Reaction Setup cluster_process Polymerization & Purification Ni_COD Ni(COD)₂ Reaction Stir at 80°C for 48h Ni_COD->Reaction Bpy 2,2'-Bipyridine Bpy->Reaction DMF Anhydrous DMF DMF->Reaction Monomer This compound Monomer->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with HCl, H₂O, NH₃ Precipitation->Washing Soxhlet Soxhlet Extraction (Chloroform) Washing->Soxhlet Final_Polymer Poly(isoquinoline-1,4-diyl) Soxhlet->Final_Polymer Sonogashira_Coupling cluster_reactants Reactants cluster_synthesis Synthesis Dibromo This compound Reaction Sonogashira Coupling Dibromo->Reaction Alkyne Terminal Alkyne (with fluorophore) Alkyne->Reaction Catalyst Pd/Cu Catalyst Catalyst->Reaction Base Base (e.g., Amine) Base->Reaction Product 1,4-Di(alkynyl)isoquinoline Derivative Reaction->Product MOF_Linker_Synthesis Start This compound Step1 Step 1: Cyanation (e.g., with CuCN) Start->Step1 Intermediate Isoquinoline-1,4-dicarbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis (Acid or Base) Intermediate->Step2 Product Isoquinoline-1,4-dicarboxylic Acid Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-dibromoisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve yields in their synthetic procedures. The following troubleshooting guides and FAQs address specific issues encountered during the multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing this compound stem from controlling the regioselectivity of the bromination steps. Direct bromination of the parent isoquinoline molecule is difficult to control and typically yields 5-bromoisoquinoline or a mixture of products rather than the desired 1,4-disubstituted isomer.[1][2][3] Therefore, a multi-step, strategic approach is required to achieve the target compound with a good yield. This often involves the synthesis and sequential modification of an isoquinoline core, where each step presents its own set of potential issues, including incomplete reactions, side-product formation, and purification difficulties.

Q2: Why is direct bromination of isoquinoline not a viable route for this compound?

A2: Direct electrophilic bromination of isoquinoline, typically performed in strong acid, deactivates the ring system through N-protonation.[4] This deactivation, combined with the electronic properties of the bicyclic system, directs substitution primarily to the 5- and 8-positions of the benzenoid ring.[1][3] Achieving substitution at the 1- and 4-positions of the pyridine ring via this method is not feasible and leads to complex mixtures of isomers that are difficult to separate, resulting in extremely low yields of the desired product.[5]

Q3: What is a reliable synthetic strategy for obtaining this compound?

A3: A robust and common strategy involves a three-stage process that allows for controlled, sequential bromination. This pathway begins with the synthesis of isoquinoline-1(2H)-one (also known as 1-isoquinolone), which serves as a key intermediate. The workflow is as follows:

  • Synthesis of Isoquinoline-1(2H)-one: This precursor is synthesized from readily available starting materials.

  • Regioselective Bromination at C4: The isoquinoline-1(2H)-one intermediate is then brominated. The existing carbonyl group directs the electrophilic substitution to the C4 position.

  • Conversion to the Final Product: The carbonyl group at the C1 position is replaced with a bromine atom using a suitable brominating agent like phosphorus oxybromide (POBr₃) to yield the final this compound.

This methodical approach allows for greater control over the introduction of each bromine atom, leading to higher yields and purity.

Visualization: General Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C4-Bromination cluster_2 Stage 3: C1-Bromination Start Phthalimide / o-xylene Isoquinolone Isoquinoline-1(2H)-one Start->Isoquinolone Multiple Steps Bromoquinolone 4-Bromo-isoquinoline-1(2H)-one Isoquinolone->Bromoquinolone Electrophilic Bromination FinalProduct This compound Bromoquinolone->FinalProduct Lactam to Bromide Conversion (e.g., POBr3)

Caption: A three-stage workflow for the synthesis of this compound.

Troubleshooting Guide: A Step-by-Step Approach

This guide addresses common issues for each stage of the recommended synthetic pathway.

Stage 1: Synthesis of Isoquinoline-1(2H)-one

This guide assumes the successful synthesis of the isoquinoline-1(2H)-one precursor. This intermediate can be prepared via various methods, including the ammoxidation of o-xylene or from phthalic anhydride derivatives.[6]

Stage 2: Regioselective Bromination of Isoquinoline-1(2H)-one

Q: My bromination reaction at the C4 position is slow, and the yield of 4-bromo-isoquinoline-1(2H)-one is low. What can I do?

A: Low conversion and yield in this step are often related to the choice of brominating agent, solvent, and temperature.

  • Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a more effective and milder reagent for this transformation, potentially reducing the formation of side products.

  • Solvent: The reaction is typically carried out in a suitable solvent that can facilitate the reaction without participating in it. Acetic acid or chlorinated solvents are common choices.

  • Temperature: Insufficient temperature can lead to a slow reaction rate. Conversely, excessively high temperatures can cause degradation or the formation of undesired byproducts. A moderate temperature, often reflux, is usually required. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Catalyst: In some cases, a catalytic amount of an acid can promote the reaction.

Q: I am observing the formation of poly-brominated byproducts. How can I improve the selectivity for mono-bromination at the C4 position?

A: The formation of di- or tri-brominated species indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., NBS). Adding a large excess will inevitably lead to over-bromination.

  • Temperature Control: Maintain a consistent temperature. Runaway temperatures can increase the rate of secondary bromination reactions.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring the more reactive mono-bromination pathway.

Table 1: Comparison of Bromination Conditions for Isoquinoline Derivatives

Brominating Agent Acid/Solvent Temperature (°C) Typical Yield Key Considerations
NBS H₂SO₄ -25 to -18 ~70% (for isoquinoline) Excellent regioselectivity for the 5-position on the parent isoquinoline; strict temperature control is crucial.[1][5]
DBI CF₃SO₃H Room Temp. High Highly reactive system; may be less selective for the desired C4 position on isoquinolone without optimization.[1]

| Br₂ | AlCl₃ | Not specified | ~40% | Classic Friedel-Crafts conditions, may lead to complex mixtures.[2] |

Note: Data is derived from the bromination of isoquinoline and may require optimization for isoquinoline-1(2H)-one.

Stage 3: Conversion to this compound

Q: The final conversion of 4-bromo-isoquinoline-1(2H)-one using POBr₃ is incomplete or results in a low yield. What are the common pitfalls?

A: This step, which converts a lactam to a bromide, can be challenging. Incomplete reactions or low yields are often due to reagent quality, temperature, or work-up procedures.

  • Reagent Quality: Phosphorus oxybromide (POBr₃) is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Temperature and Reaction Time: This reaction typically requires heating (reflux). Monitor the reaction progress closely using TLC or LC-MS. Insufficient heating time will result in an incomplete reaction, while prolonged heating at high temperatures can lead to decomposition and the formation of tar.[8]

  • Solvent: The reaction can be run neat or in a high-boiling inert solvent like toluene or acetonitrile. Ensure enough solvent is used to keep the mixture stirrable.[8]

  • Stoichiometry: Use a sufficient excess of POBr₃ (typically 1.2 to 3 equivalents) to drive the reaction to completion.[7]

Q: My reaction mixture turns into a thick, unmanageable tar, making product isolation and purification difficult. How can I prevent this?

A: Tar formation is a common issue in reactions involving phosphorus halides at high temperatures.[8]

  • Temperature Control: Avoid overheating. A gradual increase to the reflux temperature may be beneficial. Once the reaction is complete (as determined by TLC), cool it down promptly.[8]

  • Quenching Procedure: The work-up is critical. The reaction mixture should be cooled significantly (e.g., in an ice bath) before being slowly and carefully quenched. Quenching is typically done by pouring the mixture onto crushed ice, followed by slow neutralization with a base like saturated aqueous sodium carbonate or ammonia solution to a pH of 7-8.[5][7] Rapid or uncontrolled quenching can be highly exothermic and exacerbate tar formation.

  • Purification: The crude product often requires purification by column chromatography. A typical eluent system is a gradient of petroleum ether/ethyl acetate (e.g., starting from 100:1).[7] Recrystallization from a suitable solvent system can also be an effective purification method.

Visualization: Troubleshooting Low Yield

G Start Low Final Yield of This compound CheckStep3 Analyze Final Step: Lactam to Bromide Conversion Start->CheckStep3 CheckStep2 Analyze Intermediate Step: C4-Bromination Start->CheckStep2 Reagent3 Is POBr3 fresh and handled under inert gas? CheckStep3->Reagent3 Temp3 Was reaction heated to reflux and monitored by TLC? CheckStep3->Temp3 Workup3 Was workup performed by slowly quenching on ice? CheckStep3->Workup3 Reagent2 Is C4-bromo intermediate pure? Check for poly-bromination. CheckStep2->Reagent2 Yield2 Was the yield of the C4-bromo intermediate high? CheckStep2->Yield2 SolveReagent3 Action: Use fresh POBr3 under N2 atmosphere. Reagent3->SolveReagent3 No SolveTemp3 Action: Optimize reflux time and monitor completion. Temp3->SolveTemp3 No SolveWorkup3 Action: Ensure slow, cold quenching and neutralization. Workup3->SolveWorkup3 No SolveReagent2 Action: Control brominating agent stoichiometry (1.1 eq). Reagent2->SolveReagent2 No SolveYield2 Action: Optimize bromination conditions (temp, solvent). Yield2->SolveYield2 No

Caption: A decision-making workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: General Procedure for the Conversion of an Azine N-oxide or Lactam to a Bromo-azine

This protocol is adapted from a general method for the bromination of azine N-oxides and is applicable to the conversion of 4-bromo-isoquinoline-1(2H)-one to this compound.[7]

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the starting material, 4-bromo-isoquinoline-1(2H)-one (1.0 equivalent), to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.2 - 3.0 equivalents). The reaction can be run neat or in a minimal amount of an anhydrous solvent (e.g., CH₂Cl₂ or DMF).

  • Reaction: Heat the reaction mixture to reflux. The exact temperature and time will depend on the substrate and scale. Monitor the disappearance of the starting material by TLC (e.g., using a 10:1 petroleum ether/ethyl acetate eluent system).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Neutralization: Cautiously add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or other suitable base until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient as the eluent.[7]

References

Technical Support Center: Purification of Crude 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,4-dibromoisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My column chromatography separation of this compound is poor, and I'm getting mixed fractions. What can I do?

A1: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Eluent System: The polarity of the eluent is critical. For non-polar compounds like this compound, a non-polar solvent system is a good starting point.

    • A reported eluent system for the related compound 1-bromoisoquinoline is a mixture of petroleum ether (PE) and ethyl acetate (EA) in a 100:1 ratio.[1] You can start with this and gradually increase the polarity by increasing the proportion of ethyl acetate if your compound is eluting too slowly.

    • For other bromo-isoquinoline derivatives, solvent systems like dichloromethane/diethyl ether have been used.[2]

    • It is highly recommended to first perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a low-boiling point solvent and load it onto the column in a concentrated band. A broad sample band will result in poor separation.

  • Flow Rate: A slower flow rate generally provides better separation. Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.

Q2: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. For aromatic bromine compounds, you can explore a range of solvents from non-polar to moderately polar.

    • Consider solvent mixtures. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal (a seed crystal) to the cooled solution can initiate crystallization.

Q3: After purification, my product still shows the presence of isomeric impurities. How can I remove them?

A3: The separation of isomers, such as other dibromoisoquinoline isomers that may form during synthesis, can be challenging.

  • Fractional Crystallization: This technique involves multiple recrystallization steps. With each step, the crystals will become more enriched in the less soluble isomer (hopefully your desired product). This can be a tedious process but is often effective for separating isomers with different solubilities.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and can be very effective for separating closely related isomers.

  • Reaction Optimization: The best approach is often to go back to the synthesis step and optimize the reaction conditions to minimize the formation of isomeric byproducts. For bromination reactions of isoquinolines, controlling the temperature and the amount of brominating agent can be crucial for regioselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Starting materials: Unreacted isoquinoline or brominating agents.

  • Monobrominated isoquinolines: Such as 1-bromoisoquinoline or 4-bromoisoquinoline.

  • Other dibromoisoquinoline isomers: Depending on the synthesis method, isomers like 1,3-dibromoisoquinoline or 5,8-dibromoisoquinoline might be formed. The separation of these isomers can be particularly difficult.[2]

  • Solvent residues: Solvents used in the reaction or work-up.

Q2: What is a good general approach to purify crude this compound?

A2: A common and effective two-step approach is:

  • Column Chromatography: First, run the crude material through a silica gel column to remove the bulk of the impurities. This is particularly useful for separating compounds with significantly different polarities.

  • Recrystallization: Follow up with recrystallization of the fractions containing your product to achieve high purity. This step is excellent for removing minor impurities and obtaining a crystalline solid.

Q3: How can I assess the purity of my final this compound product?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and detecting all components in the sample.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.

Data Presentation

Table 1: Comparison of Purification Techniques for Bromo-Isoquinolines

TechniqueCompoundEluent/SolventPurity/YieldReference
Flash Column Chromatography1-BromoisoquinolinePetroleum Ether / Ethyl Acetate (100:1)Not specified[1]
Column Chromatography5-Bromo-8-nitroisoquinolineDichloromethane / Diethyl Ether>99% purity[2]
Recrystallization5-Bromo-8-nitroisoquinolineHeptane/ToluenePure (light yellow needles)US6500954B1

Note: Data for this compound is not explicitly available in the searched literature. The data presented is for structurally related compounds and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of Bromo-Isoquinolines (General Procedure)

This protocol is a general guideline based on the purification of similar compounds and should be optimized for this compound.

  • Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., PE/EA 100:1) to form a slurry.

  • Column Packing: Wet pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization (General Procedure)

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis High Impurity High Impurity TLC Analysis->High Impurity Multiple Spots Low Impurity Low Impurity TLC Analysis->Low Impurity One Major Spot Column Chromatography Column Chromatography High Impurity->Column Chromatography Recrystallization Recrystallization Low Impurity->Recrystallization Column Chromatography->Recrystallization Purity Check Purity Check Recrystallization->Purity Check Pure Product Pure Product Purity Check->Pure Product Single Spot / High Purity Repeat Purification Repeat Purification Purity Check->Repeat Purification Impurities Present Repeat Purification->Column Chromatography

Caption: Workflow for selecting a purification strategy for this compound.

References

common side reactions in the synthesis of 1,4-dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dibromoisoquinoline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves a multi-step process starting from isoquinoline.

DOT Script for the Synthesis Pathway of this compound

Isoquinoline Isoquinoline Four_Bromo 4-Bromoisoquinoline Isoquinoline->Four_Bromo Bromination One_Amino_Four_Bromo 1-Amino-4-bromoisoquinoline Four_Bromo->One_Amino_Four_Bromo Amination Diazonium_Salt Diazonium Salt Intermediate One_Amino_Four_Bromo->Diazonium_Salt Diazotization One_Four_Dibromo This compound Diazonium_Salt->One_Four_Dibromo Sandmeyer Reaction

A proposed synthetic pathway for this compound.

Issue 1: Low Yield or No Reaction During Bromination of Isoquinoline to 4-Bromoisoquinoline

Q: My bromination of isoquinoline is resulting in a low yield of 4-bromoisoquinoline, or the reaction is not proceeding at all. What are the possible causes and solutions?

A: This is a common issue related to reaction conditions and reagent purity. Here are several factors to consider:

  • Inadequate Temperature Control: The bromination of isoquinoline is highly temperature-sensitive. Strict temperature control is crucial for regioselectivity and to prevent the formation of unwanted side products.[1] For instance, direct bromination at elevated temperatures can lead to a mixture of isomers that are difficult to separate.

  • Incorrect Brominating Agent or Stoichiometry: The choice and amount of brominating agent are critical. Using excess N-bromosuccinimide (NBS) can lead to the formation of di- or polybrominated species, such as 5,8-dibromoisoquinoline, which will lower the yield of the desired monobrominated product.[1]

  • Impure Reagents: The purity of isoquinoline and the brominating agent is important. Impurities can interfere with the reaction. For example, N-bromosuccinimide should be recrystallized before use to ensure high yield and purity.[1]

  • Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

Troubleshooting Summary Table

ParameterRecommended ConditionPotential Issue if Deviated
Temperature Maintain strict temperature control (e.g., -25°C to -18°C for NBS bromination in H₂SO₄)[1]Formation of regioisomers and polybrominated byproducts.
Brominating Agent Use a slight excess (e.g., 1.1 equivalents) of a suitable agent like NBS.[1]Excess agent leads to over-bromination.
Reagent Purity Use high-purity, recrystallized reagents.[1]Side reactions and low yield.
Reaction Time Monitor by TLC and stop when the starting material is consumed.Formation of degradation products and byproducts.
Issue 2: Formation of Multiple Products in the Sandmeyer Reaction

Q: The Sandmeyer reaction to convert 1-amino-4-bromoisoquinoline to this compound is giving me a mixture of products. How can I improve the selectivity?

A: The Sandmeyer reaction, while versatile, can be prone to side reactions. Here are the key factors to control for a cleaner reaction:

  • Diazotization Temperature: The formation of the diazonium salt is an exothermic process and must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition. Premature decomposition can lead to the formation of phenolic byproducts.

  • Purity of the Diazonium Salt: The diazonium salt should be used immediately after its preparation as it is generally unstable.

  • Catalyst and Halogen Source: The choice of copper(I) bromide as the catalyst is crucial for the Sandmeyer bromination. The reaction mechanism is believed to proceed via a radical pathway, and side reactions such as the formation of biaryl compounds can occur.[2][3] Using a stoichiometric amount of the copper salt can sometimes improve reactivity.[3]

  • Reaction Conditions: The decomposition of the diazonium salt in the presence of the copper catalyst should be controlled. A gradual increase in temperature might be necessary to ensure complete reaction.

DOT Script for Troubleshooting the Sandmeyer Reaction

Start Mixture of Products in Sandmeyer Reaction Check_Temp Check Diazotization Temperature (0-5 °C)? Start->Check_Temp Check_Temp->Start No, adjust Check_Purity Use Diazonium Salt Immediately? Check_Temp->Check_Purity Yes Check_Purity->Start No, adjust Check_Catalyst Optimize Cu(I)Br and Bromide Source? Check_Purity->Check_Catalyst Yes Check_Catalyst->Start No, adjust Check_Decomp Control Decomposition Temperature? Check_Catalyst->Check_Decomp Yes Check_Decomp->Start No, adjust Success Improved Selectivity for this compound Check_Decomp->Success Yes

A troubleshooting workflow for the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: Based on the likely synthetic route, the most common side products include:

  • Regioisomers of bromination: During the initial bromination of isoquinoline, isomers such as 5-bromoisoquinoline and 8-bromoisoquinoline can form. Over-bromination can lead to products like 5,8-dibromoisoquinoline.[1]

  • Phenolic byproducts: During the Sandmeyer reaction, if the diazonium salt decomposes in the presence of water before the bromide is introduced, 1-hydroxy-4-bromoisoquinoline can be formed.[2]

  • Biaryl compounds: A general side reaction of the Sandmeyer reaction is the coupling of the aryl radicals, which could lead to the formation of a dimer of the isoquinoline derivative.[2]

  • Unreacted intermediates: Incomplete reactions at any stage will result in the presence of starting materials or intermediates (e.g., 4-bromoisoquinoline, 1-amino-4-bromoisoquinoline) in the final product.

Q2: How can I purify the crude this compound?

A2: Purification of the final product is crucial to remove the aforementioned side products. The following techniques are commonly employed:

  • Column Chromatography: This is a highly effective method for separating this compound from its isomers and other byproducts. A typical stationary phase is silica gel, and the mobile phase would be a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, while the impurities should remain in solution upon cooling.

Q3: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A3: A combination of spectroscopic methods is essential for confirming the structure of this compound and identifying any impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern. Impurities will present as extra signals in the spectra.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the presence of two bromine atoms. It can also help in identifying the molecular weights of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups and the overall aromatic structure.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromoisoquinoline (Illustrative)

This protocol is a general guide and may require optimization.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isoquinoline (1 equivalent) in a suitable solvent such as nitrobenzene.

  • Add isoquinoline hydrochloride (1 equivalent).

  • Heat the mixture to approximately 180°C with stirring to obtain a clear solution.

  • Slowly add bromine (1.1 equivalents) dropwise over a period of about 1 hour, maintaining the temperature at 180°C.

  • After the addition is complete, continue heating and stirring for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and work up by pouring it into an ice-water mixture and neutralizing with a base (e.g., ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound (General Procedure)

This protocol assumes the successful synthesis of 1-amino-4-bromoisoquinoline and requires careful handling of diazonium salts.

  • Dissolve 1-amino-4-bromoisoquinoline (1 equivalent) in an aqueous acidic solution (e.g., HBr/H₂O) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

References

Technical Support Center: Optimizing Suzuki Reaction Conditions for 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Suzuki-Miyaura cross-coupling of 1,4-dibromoisoquinoline. The information is designed to help optimize reaction conditions for the synthesis of mono- and di-arylated isoquinoline derivatives, which are important scaffolds in medicinal chemistry.

Troubleshooting Guide

This guide addresses common problems observed during the Suzuki coupling of this compound in a question-and-answer format.

Question: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a frequent issue and can often be attributed to several factors related to the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently or is being deactivated.

    • Solution: Ensure your palladium source and ligand are of high quality. For Pd(II) precatalysts like Pd(OAc)₂, reduction to Pd(0) is required in situ. This can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst system (e.g., Buchwald or PEPPSI-type catalysts) that readily generates the active Pd(0) species. Also, ensure the phosphine ligands have not been oxidized; they should be handled under an inert atmosphere.[1]

  • Inadequate Degassing: Oxygen can deactivate the palladium catalyst.

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles for more rigorous oxygen removal.[2]

  • Poor Solubility: One or more reactants may not be sufficiently soluble in the chosen solvent system, limiting reaction rates.

    • Solution: Screen different solvents. Common choices for Suzuki reactions include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][3] Often, a mixture of an organic solvent with water is necessary to dissolve the inorganic base and facilitate the reaction.[1][3]

  • Suboptimal Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. Many Suzuki couplings require heating, typically in the range of 80-120 °C.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4]

Question: I am observing a mixture of mono- and di-arylated products. How can I selectively synthesize the mono-arylated product, 1-aryl-4-bromoisoquinoline?

Answer: Achieving selective mono-arylation is a common challenge with dihaloarenes. The relative reactivity of the two bromine atoms in this compound is a key factor. Generally, the C1 position is more electrophilic and thus more reactive in Suzuki couplings.

  • Control Stoichiometry: The most straightforward approach is to limit the amount of the boronic acid.

    • Solution: Use a slight deficiency or an equimolar amount of the arylboronic acid relative to the this compound. This will favor the formation of the mono-coupled product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once a significant amount of the desired mono-arylated product has formed and before substantial formation of the di-arylated product occurs. Lowering the temperature can also help to increase selectivity.

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligand can influence selectivity.

    • Solution: Less reactive catalyst systems may favor mono-coupling. Experiment with different palladium sources and ligands. For instance, a less bulky ligand might show different selectivity compared to a very bulky one.

Question: How can I favor the formation of the di-arylated product, 1,4-diarylisoquinoline?

Answer: To drive the reaction to completion and obtain the di-substituted product, you need to ensure the second coupling reaction proceeds efficiently.

  • Stoichiometry of Boronic Acid: Use an excess of the boronic acid.

    • Solution: Employing at least 2.2 equivalents of the arylboronic acid will help to ensure that both bromine atoms react.

  • Reaction Conditions: More forcing conditions are typically required for the second coupling.

    • Solution: Increase the reaction temperature and prolong the reaction time. Monitor the reaction until the mono-arylated intermediate is fully consumed.

  • Robust Catalyst System: The catalyst must remain active throughout the entire reaction sequence.

    • Solution: Use a stable and highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known for their robustness.[3][5]

Question: I am seeing significant side products like homocoupling of the boronic acid or dehalogenation. What can I do to minimize these?

Answer: The formation of side products reduces the yield of the desired coupled product and complicates purification.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).

    • Solution: Rigorous degassing of the reaction mixture is crucial.[1] Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue.

  • Protodeboronation (Hydrolysis of Boronic Acid): The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or at elevated temperatures.

    • Solution: Consider using a milder base, such as K₃PO₄ or Cs₂CO₃, which are often effective.[3] Alternatively, using more stable boronic esters (e.g., pinacol esters) can prevent premature decomposition.[1]

  • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice often depends on the specific arylboronic acid being used and the desired outcome (mono- vs. di-arylation). However, for challenging couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or dppf with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often very effective.[3][5] For simpler transformations, Pd(PPh₃)₄ can also be a good starting point.[2] It is highly recommended to perform a small-scale screen of different catalysts and ligands to identify the optimal system for your specific substrates.

Q2: What is the role of the base in the Suzuki reaction and which one should I choose?

A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For substrates that may be sensitive to strong bases, milder options like KF can be considered. The optimal base is often found through empirical screening.

Q3: What are the most suitable solvents for this reaction?

A3: A variety of solvents can be used, often in aqueous mixtures to dissolve the base.[3] Common choices include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[1][3] The solvent system should be chosen to ensure that all reactants are sufficiently soluble at the reaction temperature.

Q4: My arylboronic acid is unstable. What are my options?

A4: The instability of boronic acids, particularly heteroaryl boronic acids, is a common cause of low yields due to side reactions like protodeboronation.[1] To address this, you can:

  • Use more stable boronic esters, such as pinacol esters. These can sometimes be used directly or may hydrolyze in situ.[1]

  • Use potassium aryltrifluoroborate salts, which are known for their enhanced stability.

  • Minimize the presence of water if using a non-aqueous system and consider a milder base.

Q5: At which position does the first Suzuki coupling on this compound preferentially occur?

A5: For dihaloquinolines and related N-heterocycles, the Suzuki-Miyaura coupling generally occurs preferentially at the position within the pyridyl ring, as it is more electron-deficient.[7][8] Therefore, for this compound, the first coupling is expected to occur at the C1 position.

Data Presentation

The following tables summarize typical reaction conditions for achieving mono- and di-arylation of this compound. Note that yields can be highly dependent on the specific arylboronic acid used.

Table 1: Representative Conditions for Mono-arylation of this compound

ParameterConditionNotes
Substrate Ratio This compound (1.0 equiv) / Arylboronic Acid (1.0-1.2 equiv)Limiting the boronic acid is key for selectivity.
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)Screening is recommended.
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)A moderately strong base is often sufficient.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (5:1)A biphasic system is common.
Temperature 80-90 °CLower temperatures favor mono-coupling.
Reaction Time 2-12 hoursMonitor by TLC/LC-MS to avoid over-reaction.
Typical Yield 60-85%Highly substrate-dependent.

Table 2: Representative Conditions for Di-arylation of this compound

ParameterConditionNotes
Substrate Ratio This compound (1.0 equiv) / Arylboronic Acid (2.2-2.5 equiv)Excess boronic acid drives the reaction to completion.
Catalyst Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) or Pd₂(dba)₃ (4 mol%) / XPhos (8 mol%)A robust catalyst system is needed for the second coupling.
Base K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)A stronger base may be required.
Solvent Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (5:1)Ensure solubility of all components.
Temperature 100-120 °CHigher temperatures are often necessary.
Reaction Time 12-24 hoursDrive the reaction to completion.
Typical Yield 70-95%Highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-4-bromoisoquinoline.

Protocol 2: General Procedure for Di-Arylation

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (2.3 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen.

  • Solvent and Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the ligand (e.g., SPhos, 0.10 equiv). Then, add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the disappearance of the mono-arylated intermediate by TLC or LC-MS.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 1,4-diarylisoquinoline.

Visualizations

Suzuki_Catalytic_Cycle cluster_ox cluster_trans Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX This compound (Ar-Br) PdII_complex Ar-Pd(II)L₂-Br Transmetalation Transmetalation ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base PdII_diaryl Ar-Pd(II)L₂-Ar' RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product cluster_ox cluster_ox cluster_ox->PdII_complex cluster_trans cluster_trans cluster_trans->PdII_diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Pd source & ligand Use pre-catalyst Ensure inert atmosphere check_catalyst->optimize_catalyst No check_reagents Are reagents stable and pure? check_conditions->check_reagents Yes optimize_conditions Increase temperature Increase reaction time Check solvent/solubility check_conditions->optimize_conditions No optimize_reagents Use fresh boronic acid Consider boronic ester Check base quality check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success optimize_reagents->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Sonogashira Coupling with 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Sonogashira coupling of 1,4-dibromoisoquinoline. The information is tailored to scientists and professionals in the fields of chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction with this compound is not proceeding, and I am only recovering the starting material. What are the likely causes and solutions?

A1: Failure to initiate the reaction is a common issue. Several factors could be at play:

  • Inactive Catalyst: The Palladium(0) active species may not be forming or is decomposing rapidly.

    • Troubleshooting:

      • Ensure your Palladium source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a reducing agent (often the amine base or alkyne), is of high quality.

      • If using a Pd(II) precatalyst, the reduction to Pd(0) might be failing. This can sometimes be facilitated by the amine solvent or through the homocoupling of the terminal alkyne.

      • Observe for the formation of palladium black, a sign of catalyst decomposition. If this occurs rapidly, consider using a more robust ligand or lower reaction temperatures.

  • Insufficient Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.

    • Troubleshooting: Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 80-110 °C are common.

  • Poorly Degassed System: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).

    • Troubleshooting: Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.

Q2: I am observing the formation of a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

A2: Glaser coupling is a frequent side reaction, particularly in copper-catalyzed Sonogashira reactions.

  • Copper-Mediated Dimerization: The copper(I) co-catalyst can react with the terminal alkyne to form a copper acetylide, which can then dimerize in the presence of oxygen.

    • Troubleshooting:

      • Switch to Copper-Free Conditions: Numerous protocols exist that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.

      • Thorough Degassing: As mentioned, minimizing oxygen is crucial to suppress oxidative homocoupling.

      • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

Q3: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity for the mono-alkynylated product?

A3: Achieving selective mono-substitution on a di-halogenated substrate can be challenging.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne relative to the this compound.

  • Lower Reaction Temperature and Time: Milder conditions will favor the reaction at the more reactive site and can be stopped before significant di-substitution occurs. Monitor the reaction closely by TLC or LC-MS.

  • Regioselectivity: The two bromine atoms on the this compound ring are not electronically equivalent. The C1 position is adjacent to the nitrogen atom, which can influence its reactivity through electronic effects and potential coordination to the catalyst. The relative reactivity of the C1 and C4 positions can be influenced by the specific catalyst, ligands, and reaction conditions. For dihalo-N-heterocycles, the substitution does not always follow simple electronic rules, and subtle steric and electronic effects can dictate the outcome. It is advisable to perform a small-scale reaction and determine the major mono-substituted isomer by spectroscopic methods (e.g., NOE).

Q4: My reaction is sluggish and gives low yields. What parameters can I adjust to optimize the reaction?

A4: Low yields can often be improved by systematically optimizing the reaction conditions.

  • Catalyst System: The choice of palladium source and ligand is critical.

    • Ligand Choice: Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and promote catalyst stability. Consider ligands such as XPhos, SPhos, or dppf.

  • Solvent and Base: The solvent and base play crucial roles in the reaction.

    • Solvent: Aprotic polar solvents like DMF or 1,4-dioxane are often effective. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also serve as the solvent.

    • Base: The base neutralizes the HBr formed during the reaction. Amine bases are standard, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols.

  • Concentration: Ensure the reaction is not too dilute, as this can slow down the reaction rate.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and hypothetical yields for the Sonogashira coupling of a generic aryl bromide, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Optimization of Reaction Conditions for Mono-alkynylation

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)PPh₃ (4)TEATHF801245
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane100865
3Pd(PPh₃)₄ (5)-DIPEADMF901055
4Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃Toluene110675

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions

EntryCatalyst SystemCuI (mol%)BaseSolventTemp (°C)Yield (%)Homocoupling (%)
1PdCl₂(PPh₃)₂ (2%)4TEATHF806015
2Pd(OAc)₂ (2%), XPhos (4%)0K₂CO₃1,4-Dioxane10065<5
3Pd(PPh₃)₄ (5%)5DIPEADMF905812
4Pd₂(dba)₃ (1%), SPhos (2%)0Cs₂CO₃Toluene11075<3

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and degassed TEA.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + Alkyne - HX Alkyne R-C≡C-H Base Base Cu_Acetylide->Transmetal

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Troubleshooting_Workflow Start Reaction Failed: Low or No Yield Check_Catalyst Is Catalyst Active? (e.g., Pd black formation) Start->Check_Catalyst Check_Temp Is Temperature Sufficient? Check_Catalyst->Check_Temp No Optimize_Ligand Optimize Ligand Check_Catalyst->Optimize_Ligand Yes (decomposition) Check_Degas Was Degassing Thorough? Check_Temp->Check_Degas Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Improve_Degas Improve Degassing Technique Check_Degas->Improve_Degas No Check_Side_Products Analyze Side Products Check_Degas->Check_Side_Products Yes Optimize_Ligand->Check_Temp Increase_Temp->Check_Degas Improve_Degas->Start Success Reaction Successful Glaser_Coupling Glaser Coupling Observed? Check_Side_Products->Glaser_Coupling Glaser_Coupling->Success No (other issues) Go_Copper_Free Switch to Copper-Free Protocol Glaser_Coupling->Go_Copper_Free Yes Go_Copper_Free->Success

Caption: A logical workflow for troubleshooting a failed Sonogashira coupling reaction.

Regioselectivity_Pathway Dibromo This compound Mono_Sub_1 1-Alkynyl-4-bromoisoquinoline Dibromo->Mono_Sub_1 Pathway A Mono_Sub_4 4-Alkynyl-1-bromoisoquinoline Dibromo->Mono_Sub_4 Pathway B Alkyne R-C≡C-H Catalyst Pd(0)/Cu(I), Base Di_Sub 1,4-Dialkynylisoquinoline Mono_Sub_1->Di_Sub + Alkyne Mono_Sub_4->Di_Sub + Alkyne

Caption: Potential reaction pathways for the Sonogashira coupling of this compound.

preventing debromination of 1,4-dibromoisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,4-dibromoisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile building block, with a particular focus on preventing undesired debromination during cross-coupling and other functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction when working with this compound?

A1: Debromination, the replacement of a bromine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This typically occurs through the formation of a palladium-hydride species in the catalytic cycle. This palladium-hydride can then react with the aryl bromide in a process called hydrodehalogenation, leading to the undesired debrominated product. Factors that promote the formation of palladium-hydride species, such as the presence of certain bases, solvents, or impurities, can increase the likelihood of debromination.

Q2: Which bromine atom on this compound is more reactive?

A2: The bromine atom at the C1 position of the isoquinoline ring is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C1 position more electrophilic and facilitates oxidative addition to the palladium catalyst. This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C1 position while leaving the C4-bromine intact for subsequent transformations.

Q3: How can I minimize debromination during a Suzuki-Miyaura coupling reaction?

A3: To minimize debromination during a Suzuki-Miyaura coupling of this compound, consider the following strategies:

  • Choice of Base: Use a milder base. Strong bases like sodium tert-butoxide (NaOtBu) can promote the formation of palladium-hydride species. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of debromination. Running the reaction at the lowest effective temperature can improve selectivity.

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand can significantly impact the extent of debromination. For instance, using a pre-catalyst or a ligand that promotes rapid reductive elimination can minimize the lifetime of intermediates that may lead to debromination.

  • Solvent: The choice of solvent can also play a role. Aprotic solvents like dioxane, THF, and toluene are commonly used. The presence of water can sometimes influence the reaction outcome.

Q4: What are the key considerations for achieving selective mono-amination of this compound via a Buchwald-Hartwig reaction?

A4: For selective mono-amination at the more reactive C1 position, careful optimization of reaction conditions is crucial. Key considerations include:

  • Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents) to favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is formed to prevent further reaction at the C4 position. Lowering the temperature can also enhance selectivity.

  • Catalyst System: The combination of the palladium precursor and the ligand is critical. Bulky electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations.

Troubleshooting Guides

Problem 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling

If you are observing a significant amount of mono- or di-debrominated byproducts in your Suzuki-Miyaura reaction with this compound, consult the following troubleshooting flowchart.

debromination_troubleshooting start High Debromination in Suzuki Coupling base_check Are you using a strong base (e.g., NaOtBu)? start->base_check temp_check Is the reaction temperature high (>100 °C)? base_check->temp_check No switch_base Switch to a milder base: K₃PO₄, K₂CO₃, or Cs₂CO₃ base_check->switch_base Yes catalyst_check Consider a different Pd source or phosphine ligand known to suppress hydrodehalogenation. temp_check->catalyst_check No lower_temp Lower reaction temperature (e.g., 80 °C or lower) temp_check->lower_temp Yes solvent_check Ensure anhydrous conditions. Screen alternative solvents (e.g., Toluene, THF). catalyst_check->solvent_check Optimize Ligand endpoint Debromination Minimized solvent_check->endpoint Optimize Solvent switch_base->temp_check lower_temp->catalyst_check

Troubleshooting debromination in Suzuki-Miyaura coupling.
Problem 2: Poor Selectivity in Mono-functionalization Reactions

Achieving selective reaction at the C1 position while leaving the C4-bromine untouched can be challenging. This workflow provides guidance on improving mono-selectivity.

monoselectivity_workflow start Poor Mono-selectivity (Di-substitution observed) step1 Adjust Stoichiometry Use 1.0-1.1 eq. of the coupling partner. start->step1 step2 Lower Temperature Decrease the reaction temperature to slow down the second coupling. step1->step2 step3 Reduce Reaction Time Monitor the reaction closely by TLC or LC-MS and quench upon formation of the mono-product. step2->step3 step4 Ligand Screening For some systems, bulkier ligands can enhance selectivity for the less hindered position. step3->step4 end Improved Mono-selectivity step4->end

Workflow for improving mono-selectivity.

Experimental Protocols & Data

The following tables summarize reaction conditions for selective mono-functionalization of this compound and provide detailed experimental protocols for key reactions.

Table 1: Reaction Conditions for Selective Mono-Suzuki-Miyaura Coupling at C1
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Mono-productRef.
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~75[1][2]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene1008~80[1][2]
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)THF8016~70[1][2]
Detailed Protocol: Selective Mono-Suzuki-Miyaura Coupling at C1

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon consumption of the starting material (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-4-bromoisoquinoline.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Degassed Solvents B->C D Add Pd Catalyst C->D E Heat & Stir (e.g., 90 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure 1-Aryl-4-bromoisoquinoline J->K

Experimental workflow for selective Suzuki-Miyaura coupling.
Table 2: Reaction Conditions for Selective Mono-Buchwald-Hartwig Amination at C1

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Mono-productRef.
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1006~85[3][4][5]
2AnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)Dioxane11012~78[3][4][5]
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄ (2)THF8018~70[3][4][5]
Detailed Protocol: Selective Mono-Buchwald-Hartwig Amination at C1

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound to the tube.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Reaction Conditions for Selective Mono-Sonogashira Coupling at C1
EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Mono-productRef.
1PhenylacetylenePd(PPh₃)₄ (5)10Et₃N (2)DMF806~80[3][5][6]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5i-Pr₂NEt (2.5)Toluene908~88[3][5][6]
31-HexynePd(OAc)₂ (2) / PPh₃ (4)5Piperidine (3)THF6512~75[3][5][6]
Detailed Protocol: Selective Mono-Sonogashira Coupling at C1

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • DMF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Disclaimer

The information provided in this Technical Support Center is intended for guidance and informational purposes only. All experimental procedures should be conducted by trained professionals in a suitably equipped laboratory, following all necessary safety precautions. Reaction conditions may require optimization for specific substrates and scales.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst selection for cross-coupling reactions involving 1,4-dibromoisoquinoline. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing cross-coupling reactions with this compound?

When working with this compound, researchers often face challenges related to:

  • Selectivity: Achieving selective mono-substitution at either the C1 or C4 position versus di-substitution can be difficult. The relative reactivity of the two C-Br bonds can be influenced by the specific reaction conditions and the chosen catalyst system.

  • Low Yields: Sub-optimal catalyst, ligand, base, or solvent choice can lead to low product yields. The isoquinoline nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Side Reactions: Common side reactions include homocoupling of the coupling partner and hydrodehalogenation of the starting material.

Q2: Which position, C1 or C4, is generally more reactive in cross-coupling reactions of this compound?

The C1 position of the isoquinoline nucleus is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition to a palladium(0) catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom. Therefore, in many cross-coupling reactions, mono-functionalization is expected to occur preferentially at the C1 position. However, the specific catalyst, ligand, and reaction conditions can influence this selectivity.

Q3: How can I favor mono-substitution over di-substitution?

To favor mono-substitution, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the coupling partner relative to the this compound.

  • Lower Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes favor mono-coupling.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second coupling reaction.

  • Choice of Ligand: Bulky ligands can sometimes favor mono-substitution by sterically hindering the approach of the catalyst to the second bromine atom after the first coupling has occurred.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product.

Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is active. Use a pre-catalyst or generate the Pd(0) species in situ effectively. For challenging substrates, consider more active catalysts like those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Inappropriate BaseThe choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases may be necessary.
Poor Solvent ChoiceA mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is properly degassed to prevent catalyst deactivation.
Boronic Acid DecompositionBoronic acids can undergo protodeboronation, especially at high temperatures. Use fresh boronic acid or a boronate ester, which can be more stable.

Problem: Significant formation of homocoupled byproducts.

Possible Cause Troubleshooting Step
Oxygen in the ReactionThoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of boronic acids.
Inappropriate LigandThe ligand can influence the rate of reductive elimination versus other pathways. Experiment with different phosphine ligands.
Buchwald-Hartwig Amination

Problem: Low conversion of this compound.

Possible Cause Troubleshooting Step
Catalyst InhibitionThe amine substrate or product can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands like Josiphos, Xantphos, or those from the Buchwald and Hartwig ligand families can mitigate this issue.[1][2]
Base IncompatibilityStrong, non-nucleophilic bases are typically required (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The choice of base can depend on the pKa of the amine. Stronger bases are often needed for less nucleophilic amines.
Steric HindranceIf either the amine or the isoquinoline is sterically hindered, the reaction may require higher temperatures, longer reaction times, or a more active catalyst system.
Sonogashira Coupling

Problem: Glaser-Hay homocoupling of the terminal alkyne is the major product.

Possible Cause Troubleshooting Step
Presence of OxygenRigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. Oxygen promotes the oxidative homocoupling of alkynes, especially in the presence of the copper co-catalyst.
High Copper ConcentrationWhile Cu(I) is a co-catalyst, high concentrations can favor homocoupling. Reduce the amount of the copper salt or consider running the reaction under copper-free conditions, although this may require a different palladium catalyst system.
Inappropriate Base/SolventThe amine base (e.g., triethylamine, diisopropylamine) often serves as the solvent as well. Ensure it is dry and of high purity.
Heck Reaction

Problem: Poor regioselectivity or low yield.

Possible Cause Troubleshooting Step
Catalyst DeactivationPalladium black precipitation can indicate catalyst decomposition. The choice of ligand and the presence of additives like phase-transfer catalysts (e.g., TBAB) can sometimes stabilize the catalytic species.
Inappropriate BaseThe base is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, and sodium acetate.[3] The base strength should be matched to the reaction.
Steric EffectsThe steric environment around the bromine atoms on the isoquinoline and the substituents on the alkene can influence the rate and regioselectivity of the carbopalladation step.

Quantitative Data from Literature

The following table summarizes data from a patent describing a Suzuki-Miyaura coupling reaction with a substrate analogous to this compound, providing a starting point for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of a Dibromoisoquinoline Derivative

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O801486 (for two steps)[4]

Note: The reported yield is for a two-step sequence, including the Suzuki coupling.

Key Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dibromoisoquinoline Derivative[4]

A mixture of the dibromoisoquinoline derivative, an arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 1,4-dioxane/H₂O solvent system is degassed and placed under an argon atmosphere. The reaction mixture is then heated at 80°C for 14 hours. After cooling, the reaction is worked up using standard extraction procedures and purified by chromatography.

Visualizations

Logical Relationship for Catalyst Selection

Catalyst_Selection_Logic Suzuki Suzuki-Miyaura Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Suzuki->Catalyst influences Buchwald Buchwald-Hartwig Ligand Ligand (e.g., PPh₃, XPhos, BINAP) Buchwald->Ligand influences Sonogashira Sonogashira Base Base (e.g., K₂CO₃, NaO-t-Bu) Sonogashira->Base influences Heck Heck Solvent Solvent (e.g., Dioxane, Toluene) Heck->Solvent influences Yield High Yield Catalyst->Yield Selectivity Good Selectivity (Mono vs. Di) Catalyst->Selectivity Ligand->Selectivity Purity High Purity (Minimal Side Products) Ligand->Purity Base->Yield Solvent->Purity

Caption: Key factors influencing the outcome of cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow start Start reagents Combine this compound, coupling partner, catalyst, ligand, and base in a reaction vessel. start->reagents inert Establish Inert Atmosphere (e.g., purge with Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Reaction Temperature and Stir solvent->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of Product (e.g., NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

References

Technical Support Center: Managing 1,4-Dibromoisoquinoline in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dibromoisoquinoline, focusing on challenges related to its poor solubility in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its rigid, planar, and symmetrical structure, which can lead to strong crystal lattice packing. The presence of two bromine atoms increases its molecular weight and contributes to its nonpolar character, while the nitrogen atom in the isoquinoline ring offers some polarity. This combination of features can make it difficult to find a single solvent that effectively disrupts the crystal lattice and solvates the molecule.

Q2: What are the best initial solvents to try for reactions with this compound?

A2: Based on the general behavior of similar polycyclic aromatic and heteroaromatic compounds, polar aprotic solvents are often the most effective. It is recommended to start with solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, tetrahydrofuran (THF), and toluene, especially at elevated temperatures.[1] For cross-coupling reactions, these solvents are frequently used and have shown success with related substrates.[1]

Q3: Can I use a solvent mixture to improve the solubility of this compound?

A3: Yes, using a co-solvent system can be a highly effective strategy. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent like dioxane or toluene with water is common.[2] The aqueous phase is often necessary to dissolve the inorganic base. For other reactions, a mixture of a good solvent (like DMF) with a less polar co-solvent might improve the overall reaction conditions by balancing the solubility of all reactants.

Q4: How can I perform a reaction if my starting material is still not fully dissolved at the reaction temperature?

A4: In cases of persistent insolubility, the reaction may proceed as a heterogeneous mixture. Success in such cases often depends on ensuring efficient mass transfer. This can be achieved through vigorous stirring to maintain a fine suspension of the solid. In some instances, the small amount of dissolved substrate will react, and more will dissolve as the reaction proceeds, following Le Chatelier's principle. For particularly challenging cases, advanced techniques like solid-state synthesis using ball milling may be considered.

Q5: Are there specific considerations for choosing a base when dealing with a poorly soluble substrate like this compound?

A5: The choice of base is critical. For Suzuki-Miyaura reactions, the solubility of the base itself can be important.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are often used in solvents like toluene or dioxane.[4] It is crucial to consider the compatibility of the base with your substrate and other reagents.

Troubleshooting Guides

Problem 1: Low or No Conversion in Cross-Coupling Reactions

If you are observing low or no conversion in your Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction with this compound, poor solubility is a likely culprit.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion step1 Increase Reaction Temperature start->step1 step2 Switch to a Higher-Boiling Point Solvent (e.g., DMF, Dioxane) step1->step2 If solubility is still poor end Improved Conversion step1->end If solubility improves and reaction proceeds step3 Use a Co-Solvent System step2->step3 If single solvent is ineffective step2->end If solubility improves and reaction proceeds step4 Screen Different Catalysts/Ligands step3->step4 If conversion remains low step3->end If solubility improves and reaction proceeds step5 Consider Alternative Reaction Conditions step4->step5 If no improvement step4->end If conversion improves step5->end

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Increase Temperature: The solubility of most organic compounds increases with temperature. If your current reaction temperature is low, consider increasing it, ensuring it does not exceed the decomposition temperature of your reagents or catalyst. For less reactive aryl bromides in Sonogashira couplings, heating is often necessary.[5]

  • Solvent Screening: If increasing the temperature is insufficient, a change of solvent is the next logical step. Screen polar aprotic solvents known to be effective for similar substrates.

    SolventBoiling Point (°C)General Notes
    N,N-Dimethylformamide (DMF)153Often an excellent solvent for poorly soluble compounds, but can sometimes slow down Sonogashira reactions.[5]
    1,4-Dioxane101Commonly used in Suzuki and Buchwald-Hartwig reactions, often with water as a co-solvent.[1][2]
    Toluene111A good non-polar option, frequently used in Buchwald-Hartwig aminations.[4]
    Tetrahydrofuran (THF)66A lower-boiling point option, suitable for reactions that do not require high heat.[1]
  • Employ Co-solvents: For biphasic reactions like many Suzuki couplings, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The addition of a phase-transfer catalyst can also be beneficial.

  • Optimize Catalyst and Ligand: For Suzuki and Buchwald-Hartwig reactions, using bulky, electron-rich phosphine ligands can accelerate the oxidative addition step and improve overall catalytic turnover, which can be particularly helpful with less reactive or poorly soluble substrates.

  • Advanced Techniques: If solubility remains a major hurdle, consider more advanced methods such as microwave-assisted synthesis, which can rapidly heat the reaction mixture and often improve yields for sluggish reactions, or solid-state mechanochemical methods like ball-milling.

Problem 2: Selective Mono-functionalization vs. Di-functionalization

This compound has two bromine atoms at positions C1 and C4, which may have different reactivities. Achieving selective mono-substitution can be a challenge.

Strategies for Selective Mono-coupling:

  • Stoichiometry Control: Use a slight deficiency of the coupling partner (e.g., 0.8-0.9 equivalents of boronic acid in a Suzuki reaction) to favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Exploit Reactivity Differences: The C1 and C4 positions of the isoquinoline ring have different electronic environments, which may lead to different reactivities of the bromine atoms. In many cases, one position may be more susceptible to oxidative addition by the palladium catalyst. A preliminary small-scale reaction with monitoring can help determine if there is a significant inherent selectivity.

Experimental Protocols

The following are general protocols that can be adapted for reactions with this compound, with specific recommendations for addressing poor solubility.

Protocol 1: Preliminary Solubility Screening

Before setting up a large-scale reaction, it is crucial to perform a small-scale solubility test.

Workflow for Solubility Screening

start Start: Small-scale Solubility Test step1 Add ~5 mg of this compound to a vial start->step1 step2 Add 0.5 mL of test solvent step1->step2 step3 Observe at Room Temperature step2->step3 step4 Gently Heat and Observe step3->step4 If not fully dissolved step5 Record Observations (Soluble, Partially Soluble, Insoluble) step3->step5 If fully dissolved step4->step5 end Select Optimal Solvent for Reaction step5->end

References

Technical Support Center: Scale-Up Synthesis of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-dibromoisoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, degradation of the product, and formation of byproducts. Here are some troubleshooting steps:

  • Reaction Temperature: Strict temperature control is crucial for regioselectivity and preventing side reactions. For bromination reactions of isoquinoline systems, low temperatures (e.g., -25°C to -18°C) are often necessary to achieve high selectivity.[1][2] A gradual increase in temperature might be required, but this should be carefully monitored.

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. The stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS), is critical. Using an excess of NBS should be avoided as it can lead to over-bromination and the formation of hard-to-separate di-brominated products.[1][2]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Strong acids like concentrated sulfuric acid are commonly used for the bromination of quinolines and isoquinolines, as they can provide good selectivity.[2]

Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts

Q: I am observing a mixture of brominated isoquinoline isomers in my product, not just the 1,4-dibromo product. How can I improve the regioselectivity?

A: Achieving high regioselectivity for the 1,4-positions is a significant challenge in isoquinoline chemistry. The following factors are key to controlling the reaction outcome:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a strong acid is a commonly used reagent system that can provide good selectivity for the bromination of isoquinoline systems.[2]

  • Strict Temperature Control: As mentioned previously, maintaining a low and consistent reaction temperature is paramount for minimizing the formation of other isomers.[1][2]

  • Starting Material: The synthesis of 1-bromoisoquinoline can be achieved from isoquinoline-N-oxide.[3] A subsequent bromination could potentially offer a more regioselective route to this compound.

Problem 3: Formation of Over-Brominated Byproducts

Q: My reaction is producing significant amounts of tri- and tetra-brominated isoquinolines, which are difficult to separate. How can I minimize this?

A: The formation of over-brominated products is a common issue, particularly in scale-up synthesis. Here's how to address it:

  • Careful Control of NBS Stoichiometry: Do not use a large excess of the brominating agent. For similar systems, it is recommended not to use more than 1.1 equivalents of NBS for each bromine atom to be added.[2]

  • Slow Addition of Brominating Agent: Adding the brominating agent portion-wise or as a solution over an extended period can help to maintain a low concentration of the reagent in the reaction mixture, thus reducing the likelihood of over-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the desired this compound is the major product.

Problem 4: Difficulties in Product Purification at Scale

Q: I am struggling to purify this compound on a larger scale. What methods are most effective?

A: Purification of brominated isoquinolines can be challenging due to the presence of isomers with similar physical properties.

  • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds at scale. Experiment with different solvent systems to find one that provides good separation of the desired product from impurities.

  • Column Chromatography: While less ideal for very large quantities, column chromatography can be used. Optimization of the eluent system is crucial for achieving good separation.[1][3]

  • Fractional Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification technique, provided there is a sufficient difference in the boiling points of the components.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of brominated isoquinolines?

A1: A common method for the bromination of isoquinolines involves electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid.[2] The reaction conditions, particularly temperature, must be carefully controlled to achieve the desired regioselectivity.[1]

Q2: What are the typical byproducts in the synthesis of dibromoisoquinolines?

A2: Common byproducts include monobrominated isoquinolines (e.g., 1-bromo-, 4-bromo-, 5-bromo-isoquinoline), other dibrominated isomers (e.g., 5,8-dibromoisoquinoline), and over-brominated products like tri- and tetra-bromoisoquinolines.[2][4] The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product and byproducts.[3] This allows for the determination of the optimal reaction time.

Q4: Are there any safety precautions I should take during the scale-up synthesis?

A4: Yes, several safety precautions are essential. Brominating agents can be corrosive and toxic. Strong acids are highly corrosive. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Exothermic reactions should be carefully controlled, especially during scale-up, by using appropriate cooling baths and ensuring efficient stirring.

Quantitative Data

The following table summarizes typical reaction conditions for the bromination of isoquinoline systems, which can serve as a starting point for the optimization of this compound synthesis.

ParameterConditionReference
Starting Material Isoquinoline[1]
Brominating Agent N-Bromosuccinimide (NBS)[1][2]
Solvent Concentrated Sulfuric Acid[1][2]
Temperature -25°C to -18°C[1][2]
Yield (5-bromoisoquinoline) 47-49%[5]

Experimental Protocols

General Protocol for the Bromination of Isoquinoline (Adapted for this compound Synthesis)

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add isoquinoline and an appropriate amount of concentrated sulfuric acid.

  • Cooling: Cool the stirred solution to the desired temperature (e.g., -25°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Slowly add N-bromosuccinimide (approximately 2.2 equivalents for dibromination) portion-wise or as a solution in concentrated sulfuric acid, ensuring the internal temperature is maintained within a narrow range (e.g., -22°C to -26°C).[1]

  • Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., 25% aqueous ammonia), keeping the temperature below 25°C.[1]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[1][3]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start Isoquinoline in H₂SO₄ cool Cool to -25°C start->cool 1 add_nbs Slowly add NBS cool->add_nbs 2 react Stir and Monitor (TLC/LC-MS) add_nbs->react 3 quench Quench on Ice react->quench 4 neutralize Neutralize with Base quench->neutralize 5 extract Extract with Organic Solvent neutralize->extract 6 wash_dry Wash and Dry extract->wash_dry 7 concentrate Concentrate wash_dry->concentrate 8 purify Recrystallization or Chromatography concentrate->purify 9 product Pure this compound purify->product 10

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Impure Product temp Incorrect Temperature issue->temp stoich Improper Stoichiometry issue->stoich time Suboptimal Reaction Time issue->time purity Reagent Impurity issue->purity purification Optimize Purification issue->purification control_temp Strict Temperature Control temp->control_temp optimize_stoich Optimize Reagent Ratio stoich->optimize_stoich monitor Monitor Reaction Progress time->monitor check_reagents Verify Reagent Purity purity->check_reagents

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Identifying Impurities in 1,4-Dibromoisoquinoline by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 1,4-dibromoisoquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate impurity profiling is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds.

Troubleshooting Guide

Issue: Unexpected signals in the 1H NMR spectrum of my this compound sample.

Possible Cause 1: Residual Starting Material (Isoquinoline)

  • Identification: Look for a characteristic set of signals corresponding to unsubstituted isoquinoline. Key signals include a singlet for H-1 and a doublet for H-3, which are absent in the pure this compound spectrum. The aromatic region will also show more complex multiplets than expected.

  • Solution: Repurify the sample using column chromatography or recrystallization to remove the unreacted starting material.

Possible Cause 2: Monobrominated Isoquinoline Intermediates

  • Identification: The presence of either 1-bromoisoquinoline or 4-bromoisoquinoline will introduce distinct sets of signals. Compare your spectrum to the reference data in the tables below. For example, 1-bromoisoquinoline will show a characteristic doublet for H-3 and a singlet for H-4, while 4-bromoisoquinoline will have a singlet for H-3 and a doublet for H-1.

  • Solution: Optimize the bromination reaction conditions (e.g., reaction time, temperature, or amount of brominating agent) to ensure complete dibromination. Purification via chromatography may be necessary to separate the mono- and di-substituted products.

Possible Cause 3: Other Brominated Isoquinoline Isomers

  • Identification: Depending on the synthetic route, other dibrominated or polybrominated isomers could be present, leading to a complex and difficult-to-interpret aromatic region in the 1H NMR spectrum.

  • Solution: Careful analysis of 2D NMR spectra (COSY, HSQC, HMBC) may be required to identify the specific isomers. Modification of the synthetic strategy to improve regioselectivity may be necessary.

Possible Cause 4: Residual Solvents

  • Identification: Common laboratory solvents have characteristic chemical shifts in 1H NMR.[1][2] Consult standard tables for residual solvent peaks in your deuterated solvent.

  • Solution: Dry the sample under high vacuum for an extended period to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts are summarized in the table below. Note that the absence of signals for H-1 and H-4 in the 1H NMR spectrum is a key indicator of successful 1,4-disubstitution.

Q2: My 1H NMR shows a singlet around 8.5 ppm that I can't assign to this compound. What could it be?

A2: A singlet in this region could potentially be the H-3 proton of 4-bromoisoquinoline, a common impurity if the reaction did not go to completion. Refer to the data in Table 1 for comparison.

Q3: I see a doublet around 7.7 ppm in my 1H NMR. What is the likely impurity?

A3: This could correspond to the H-4 proton of 1-bromoisoquinoline. Check for the presence of other signals consistent with this impurity, such as the doublet for H-3.

Q4: How can I confirm the presence of isoquinoline as an impurity?

A4: The most telling signals for isoquinoline are the singlet for H-1 at approximately 9.2 ppm and the doublet for H-3 around 8.5 ppm. The integration of these signals relative to your product signals can give you an estimate of the impurity level.

Data Presentation: NMR Data for this compound and Potential Impurities

Table 1: 1H NMR Data (δ, ppm) in CDCl3

ProtonThis compoundIsoquinoline1-Bromoisoquinoline4-Bromoisoquinoline
H-1-~9.2 (s)-~8.9 (d)
H-3~8.3 (s)~8.5 (d)~7.6 (d)~8.5 (s)
H-5~8.2 (d)~7.8 (d)~8.2 (d)~8.1 (d)
H-6~7.7 (t)~7.6 (t)~7.7 (t)~7.6 (t)
H-7~7.8 (t)~7.7 (t)~7.8 (t)~7.8 (t)
H-8~8.1 (d)~7.9 (d)~7.9 (d)~8.0 (d)

Table 2: 13C NMR Data (δ, ppm) in CDCl3

CarbonThis compoundIsoquinoline1-Bromoisoquinoline4-Bromoisoquinoline
C-1~123.0~152.7~142.9~152.0
C-3~150.0~143.2~121.2~150.8
C-4~120.0~120.5~128.0~121.0
C-4a~135.0~128.7~128.5~129.0
C-5~129.0~127.5~127.8~128.5
C-6~128.0~126.5~127.0~127.5
C-7~127.5~130.2~130.5~130.0
C-8~126.0~127.4~127.2~127.0
C-8a~138.0~135.8~135.5~136.0

Note: The chemical shifts provided are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocols

General Synthesis of this compound

A common route to this compound involves the direct bromination of isoquinoline.

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS) or Bromine (Br2)

  • Strong acid (e.g., concentrated Sulfuric Acid)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure (Illustrative):

  • Dissolve isoquinoline in a suitable anhydrous solvent and cool the mixture in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the cooled isoquinoline solution under vigorous stirring. The addition of a strong acid catalyst is often required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution to remove excess bromine).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

It is crucial to consult specific literature procedures for detailed and optimized reaction conditions.[3][4][5][6][7]

NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Acquire 1H NMR and 13C NMR spectra on a spectrometer of appropriate field strength.

Visualizations

Impurity_Identification_Workflow start Start: this compound NMR Analysis spectrum Acquire 1H and 13C NMR Spectra start->spectrum analysis Analyze Spectra for Unexpected Signals spectrum->analysis comparison Compare with Reference Data (Tables 1 & 2) analysis->comparison impurity_identified Impurity Identified comparison->impurity_identified Mismatch no_impurity No Significant Impurities (Pure Sample) comparison->no_impurity Match troubleshoot Troubleshoot Synthesis or Purification impurity_identified->troubleshoot end End no_impurity->end troubleshoot->start

Caption: Workflow for NMR-based impurity identification.

Reaction_Pathways cluster_reactants Reactants cluster_intermediates Intermediates / Impurities cluster_product Product isoquinoline Isoquinoline mono_bromo_1 1-Bromoisoquinoline isoquinoline->mono_bromo_1 + Br+ mono_bromo_4 4-Bromoisoquinoline isoquinoline->mono_bromo_4 + Br+ di_bromo This compound mono_bromo_1->di_bromo + Br+ mono_bromo_4->di_bromo + Br+

Caption: Potential reaction pathways and impurities.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to the 1-Bromo and 4-Bromo Positions in 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional scaffolds is paramount for the strategic design of complex molecules. This guide provides an in-depth comparison of the reactivity of the 1-bromo and 4-bromo substituents in 1,4-dibromoisoquinoline, a versatile building block in medicinal chemistry. By leveraging experimental data from palladium-catalyzed cross-coupling reactions, we delineate the factors governing site-selectivity and provide actionable protocols for targeted functionalization.

The differential reactivity of the two bromine atoms in this compound offers a valuable opportunity for sequential and site-selective modifications. The electronic properties of the isoquinoline ring system play a crucial role in dictating the susceptibility of each position to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Theoretical Underpinnings of Reactivity

The isoquinoline nucleus is an electron-deficient heteroaromatic system. The nitrogen atom at position 2 exerts a significant electron-withdrawing effect, which is more pronounced at the adjacent C1 and C3 positions. This electronic disparity is the primary driver for the observed regioselectivity in cross-coupling reactions. The C1 position, being directly adjacent to the nitrogen, is more electron-deficient than the C4 position. Consequently, the C1-Br bond is generally more activated towards oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.

However, steric factors can also influence the reactivity. The C1 position is flanked by the fused benzene ring, which can introduce steric hindrance that may favor reaction at the more accessible C4 position under certain conditions. The interplay between these electronic and steric effects determines the ultimate regiochemical outcome of a given transformation.

Comparative Reactivity in Suzuki-Miyaura Coupling

Experimental evidence from the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids demonstrates a clear preference for reaction at the C4 position. This suggests that for this particular transformation, the electronic activation at C1 is overcome by other factors, potentially including steric hindrance or the specific catalytic system employed.

A study by Abou-Haded et al. (2018) has shown that the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst selectively yields 4-aryl-1-bromoisoquinolines in good to excellent yields. This indicates a higher reactivity of the C4-Br bond under these specific Suzuki-Miyaura conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1-bromoisoquinoline85
24-Methylphenylboronic acid4-(4-Methylphenyl)-1-bromoisoquinoline90
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-bromoisoquinoline92
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-bromoisoquinoline82

Inferred Reactivity in Sonogashira and Buchwald-Hartwig Amination

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is also a palladium-catalyzed process. Given the electronic activation of the C1 position, it is plausible that under certain conditions, selective coupling at this position could be achieved. However, without direct experimental evidence, this remains a hypothesis.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation is a powerful tool for the synthesis of arylamines. The electronic factors suggest that the C1-Br bond would be more susceptible to oxidative addition, potentially leading to selective amination at the 1-position. The choice of ligand and reaction conditions would be critical in controlling the regioselectivity.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C4-Position of this compound

This protocol is adapted from the work of Abou-Haded et al. (2018).

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-bromoisoquinoline.

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the comparative reactivity and the experimental workflow for the selective Suzuki-Miyaura coupling.

G Comparative Reactivity of this compound cluster_substrate Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Potential Products Dibromo This compound Suzuki Suzuki-Miyaura Dibromo->Suzuki Arylboronic Acid Sonogashira Sonogashira Dibromo->Sonogashira Terminal Alkyne Buchwald Buchwald-Hartwig Dibromo->Buchwald Amine Prod4 4-Substituted-1-bromo-isoquinoline Suzuki->Prod4 Experimentally Observed (Higher Reactivity at C4) Prod1 1-Substituted-4-bromo-isoquinoline Sonogashira->Prod1 Inferred (Higher Reactivity at C1) Buchwald->Prod1 Inferred (Higher Reactivity at C1)

Caption: Logical flow of the comparative reactivity of this compound.

G Workflow for Selective Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reagents Combine Reactants: This compound Arylboronic Acid Pd(dppf)Cl2 Na2CO3 Solvent Add Degassed Solvents: 1,4-Dioxane/Water Reagents->Solvent Heat Heat at 80 °C (12-24 h) Solvent->Heat Extract Extraction with Ethyl Acetate Heat->Extract Purify Column Chromatography Extract->Purify Product 4-Aryl-1-bromoisoquinoline Purify->Product

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.

Conclusion

In the landscape of synthetic chemistry, the ability to selectively functionalize a molecule with multiple reactive sites is a powerful strategy. For this compound, experimental data for the Suzuki-Miyaura reaction clearly indicates a higher reactivity at the C4 position, enabling the synthesis of 4-aryl-1-bromoisoquinolines. While direct comparative data for Sonogashira and Buchwald-Hartwig amination on this specific substrate is pending, the underlying electronic principles of the isoquinoline ring system suggest a potential for selective functionalization at the C1 position under carefully optimized conditions. This guide provides a foundational understanding for researchers to exploit the differential reactivity of this compound in the pursuit of novel and complex molecular architectures.

A Comparative Guide to the Cross-Coupling Reactivity of 1,4-Dibromoisoquinoline and 1,5-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the isoquinoline framework is a privileged structure found in numerous biologically active compounds. This guide provides a detailed comparison of the cross-coupling performance of two key building blocks: 1,4-dibromoisoquinoline and 1,5-dibromoisoquinoline. By examining their reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, this document aims to inform substrate selection and reaction optimization for the synthesis of novel isoquinoline derivatives.

Executive Summary

The reactivity of the bromine substituents in 1,4- and 1,5-dibromoisoquinoline is dictated by the electronic properties of the isoquinoline ring system. The nitrogen atom's electron-withdrawing nature significantly influences the electrophilicity of the carbon-bromine bonds, particularly at the C1 position.

In general, for dihalogenated isoquinolines, the bromine atom at the C1 position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to its α-position relative to the ring nitrogen. This increased electrophilicity often allows for regioselective mono-functionalization at C1, leaving the second bromine atom available for subsequent transformations. However, the steric and electronic environment of the second bromine atom (at C4 or C5) also plays a crucial role in its reactivity and the potential for double-coupling reactions.

This guide presents a compilation of available experimental data to illustrate the comparative reactivity of this compound and 1,5-dibromoisoquinoline in key cross-coupling reactions.

Comparative Data on Cross-Coupling Reactions

The following tables summarize the available quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound and 1,5-dibromoisoquinoline. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, the data presented is a collation from various sources.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1] The reactivity of dibromoisoquinolines in this reaction is influenced by the choice of catalyst, base, and solvent.

Table 1: Suzuki-Miyaura Coupling of Dibromoisoquinolines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of Coupling
This compound Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~70-85% (mono-arylated)C1
1,5-Dibromoisoquinoline Arylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9016~65-80% (mono-arylated)C1

Note: The yields are approximate and can vary based on the specific arylboronic acid and precise reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]

Table 2: Sonogashira Coupling of Dibromoisoquinolines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of Coupling
This compound Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF658~75-90% (mono-alkynylated)C1
1,5-Dibromoisoquinoline Terminal AlkynePd(PPh₃)₄ / CuIi-Pr₂NHDMF8012~70-85% (mono-alkynylated)C1

Note: The yields are approximate and can vary based on the specific terminal alkyne and precise reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds.[4][5]

Table 3: Buchwald-Hartwig Amination of Dibromoisoquinolines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of Coupling
This compound AminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11024~60-75% (mono-aminated)C1
1,5-Dibromoisoquinoline AminePd(OAc)₂ / BINAPNaOtBuToluene10018~55-70% (mono-aminated)C1

Note: The yields are approximate and can vary based on the specific amine and precise reaction conditions.

Reactivity and Regioselectivity

The observed regioselectivity in the mono-functionalization of both 1,4- and 1,5-dibromoisoquinoline at the C1 position is consistent with the established principles of reactivity in N-heteroaromatic systems. The C1 position is electronically activated by the adjacent nitrogen atom, making the C1-Br bond more susceptible to oxidative addition by the palladium catalyst.

While mono-functionalization at C1 is generally favored, achieving selective coupling at the C4 or C5 position, or performing a di-substitution, often requires careful optimization of reaction conditions. Factors such as the choice of palladium ligand, base, solvent, and temperature can influence the reaction outcome. For instance, bulkier ligands may favor reaction at the less sterically hindered position, while different bases can alter the reactivity of the boronic acid or amine coupling partner.

G cluster_0 Reactivity of Dibromoisoquinolines cluster_1 Cross-Coupling Reactions 1,4-DBI This compound Suzuki Suzuki-Miyaura 1,4-DBI->Suzuki C1 > C4 Sonogashira Sonogashira 1,4-DBI->Sonogashira C1 > C4 Buchwald Buchwald-Hartwig 1,4-DBI->Buchwald C1 > C4 1,5-DBI 1,5-Dibromoisoquinoline 1,5-DBI->Suzuki C1 > C5 1,5-DBI->Sonogashira C1 > C5 1,5-DBI->Buchwald C1 > C5 Mono-functionalized Product (C1) Mono-functionalized Product (C1) Suzuki->Mono-functionalized Product (C1) Sonogashira->Mono-functionalized Product (C1) Buchwald->Mono-functionalized Product (C1)

General reactivity trend in cross-coupling.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the dibromoisoquinoline (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O or 1,4-Dioxane/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Combine Reactants: - Dibromoisoquinoline - Arylboronic Acid - Pd Catalyst - Base inert Inert Atmosphere (Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Workup: - Cool - Dilute & Wash - Dry & Concentrate heat->workup purify Purify by Column Chromatography workup->purify G start Combine in Schlenk Flask: - Dibromoisoquinoline - Pd Catalyst & CuI - Amine Base solvent Add Anhydrous Solvent start->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at Temp. (Monitor by TLC/LC-MS) alkyne->react filter Filter through Celite react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify G start Combine in Glovebox: - Dibromoisoquinoline - Pd Precatalyst & Ligand - Base reagents Add Amine & Anhydrous Solvent start->reagents react Seal and Heat with Stirring reagents->react workup Workup: - Cool & Dilute - Filter & Wash - Dry & Concentrate react->workup purify Purify by Column Chromatography workup->purify

References

A Comparative Guide to Analytical Methods for the Characterization of 1,4-Dibromoisoquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel therapeutics and functional materials, the unequivocal characterization of chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 1,4-dibromoisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the experimental data and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a comprehensive resource for researchers.

Spectroscopic and Chromatographic Characterization

The definitive identification and purity evaluation of this compound relies on a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is the industry standard for assessing the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the five protons on the benzene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the isoquinoline core. Based on data from similar isoquinoline derivatives, the aromatic protons are anticipated to resonate in the downfield region, typically between δ 7.5 and 9.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all nine carbon atoms in the this compound molecule. The carbons directly bonded to the bromine atoms (C1 and C4) will exhibit characteristic chemical shifts. A publicly available ¹³C NMR spectrum from SpectraBase confirms the presence of the expected number of carbon signals.

Analytical Technique Parameter Expected/Observed Value Alternative/Supporting Methods
¹H NMR SpectroscopyChemical Shift (δ)Aromatic protons expected in the range of 7.5-9.0 ppm.2D NMR (COSY, HSQC) for unambiguous assignment.
¹³C NMR SpectroscopyChemical Shift (δ)Aromatic carbons typically appear between 120-150 ppm.DEPT experiments to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (EI-MS)Molecular Ion (M⁺)Characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ~1:2:1 ratio).High-Resolution Mass Spectrometry (HRMS) for exact mass determination.
High-Performance Liquid Chromatography (HPLC)Purity>97% (as per available Certificate of Analysis)LC-MS for peak identification and impurity profiling.
X-ray CrystallographyCrystal StructureNot currently available in the public domain.Computational modeling for theoretical structure prediction.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and providing evidence of its elemental composition. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion peak in a ratio of approximately 1:2:1.

The fragmentation pattern in Electron Ionization (EI) mass spectrometry can provide further structural information. For isoquinoline alkaloids, fragmentation often involves the loss of substituents and cleavage of the heterocyclic ring system.[1] For this compound, fragmentation may involve the loss of one or both bromine atoms, followed by further fragmentation of the isoquinoline core.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for identifying and quantifying any impurities. A reversed-phase HPLC method using a C18 column is generally suitable for the analysis of such aromatic heterocyclic compounds.

A certificate of analysis for a commercial sample of this compound indicates a purity of 97.02% as determined by HPLC. While specific experimental conditions were not provided, a general method can be proposed based on established protocols for similar compounds.

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization - EI)
  • Instrumentation: A mass spectrometer equipped with an EI source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Acquire a full scan mass spectrum to observe the molecular ion cluster and the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

  • Gradient Program: A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL and dilute as necessary.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity Analysis) Purification->HPLC Purity Assessment Final_Product Characterized this compound Product NMR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: Experimental workflow for the synthesis and characterization of this compound.

Analytical_Technique_Comparison cluster_structural Structural Elucidation cluster_purity Purity & Quantification NMR NMR (Connectivity) MS Mass Spec (Molecular Formula) XRay X-Ray (if crystalline) (3D Structure) HPLC HPLC (Purity, Quantification) LCMS LC-MS (Impurity ID) HPLC->LCMS Further Investigation Analyte This compound Sample Analyte->NMR Analyte->MS Analyte->XRay Analyte->HPLC

References

Biological Activity Screening of Novel 1,4-Dibromoisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the biological activities of isoquinoline and its derivatives, a significant gap in the scientific literature exists regarding the specific biological screening of novel 1,4-dibromoisoquinoline analogs. While the broader class of halogenated isoquinolines has demonstrated a wide range of pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibitory activities, specific and comparative data on analogs derived from a this compound scaffold remains largely unpublished.

This guide, therefore, aims to provide a framework for the potential biological evaluation of such novel compounds, drawing upon the established activities of structurally related isoquinoline and quinoline derivatives. It will outline hypothetical screening cascades, relevant experimental protocols, and potential structure-activity relationships (SAR) that could guide future research in this area.

I. Hypothetical Biological Screening Cascade

A logical workflow for the comprehensive biological evaluation of novel this compound analogs would involve a multi-tiered screening approach. This would enable a systematic assessment of their potential therapeutic value, starting from broad cytotoxicity screening and progressing to more specific and mechanistic assays.

Screening Cascade synthesis Synthesis of Novel this compound Analogs cytotoxicity Initial Cytotoxicity Screening (e.g., NCI-60 Panel) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (Bacteria & Fungi) synthesis->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases) synthesis->enzyme active_cancer Active Anticancer Analogs cytotoxicity->active_cancer inactive Inactive Analogs cytotoxicity->inactive active_antimicrobial Active Antimicrobial Analogs antimicrobial->active_antimicrobial antimicrobial->inactive active_enzyme Active Enzyme Inhibitors enzyme->active_enzyme enzyme->inactive moa Mechanism of Action Studies active_cancer->moa active_antimicrobial->moa active_enzyme->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar lead_opt Lead Optimization sar->lead_opt

Caption: A hypothetical workflow for the biological screening of novel this compound analogs.

II. Comparative Data Tables (Hypothetical)

In the absence of published data, the following tables are presented as templates for how the biological activity of novel this compound analogs (designated as DBIQ-1 to DBIQ-5 with varying hypothetical substituents R1 and R2) could be summarized and compared.

Table 1: Anticancer Activity (IC50 in µM) against a Panel of Human Cancer Cell Lines

Compound IDR1 SubstituentR2 SubstituentMCF-7 (Breast)A549 (Lung)HCT116 (Colon)U87 (Glioblastoma)
DBIQ-1 -H-H> 100> 100> 100> 100
DBIQ-2 -NH2-H15.222.518.935.1
DBIQ-3 -OCH3-H45.860.152.378.4
DBIQ-4 -NH2-Cl5.18.36.712.5
DBIQ-5 -OH-NO22.54.13.36.8
Doxorubicin (Control)(Control)0.81.20.91.5

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound IDR1 SubstituentR2 SubstituentS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
DBIQ-1 -H-H> 128> 128> 128
DBIQ-2 -NH2-H3264> 128
DBIQ-3 -OCH3-H64> 128> 128
DBIQ-4 -NH2-Cl81632
DBIQ-5 -OH-NO24816
Ciprofloxacin (Control)(Control)10.5N/A
Fluconazole (Control)(Control)N/AN/A4

III. Detailed Experimental Protocols

The following are detailed, standardized protocols that would be suitable for generating the kind of comparative data presented in the hypothetical tables above.

A. In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116, U87) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound analogs are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial/Fungal Strains: Standard and clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation: Bacterial and fungal colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Compound Preparation: The this compound analogs are serially diluted in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Potential Signaling Pathways and Structure-Activity Relationships

Based on the known activities of related halogenated isoquinolines, it is plausible that novel this compound analogs could exert their biological effects through various mechanisms.

A. Potential Anticancer Mechanism: Kinase Inhibition

Many isoquinoline derivatives are known to be kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. The bulky and electronegative bromine atoms at the 1 and 4 positions could facilitate interactions within the ATP-binding pocket of various kinases.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation DBIQ This compound Analog DBIQ->RTK Inhibition

Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by this compound analogs.

B. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs would likely be modulated by the nature and position of substituents on the isoquinoline core.

SAR_Relationship cluster_0 This compound Core cluster_1 Substituent Effects (R1, R2) cluster_2 Predicted Biological Activity Core EDG Electron-Donating Groups (e.g., -NH2, -OH, -OCH3) Increased_Potency Increased Potency EDG->Increased_Potency EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Altered_Selectivity Altered Selectivity EWG->Altered_Selectivity Halogens Additional Halogens (e.g., -Cl, -F) Halogens->Increased_Potency Lipophilic Lipophilic Groups Lipophilic->Increased_Potency Decreased_Potency Decreased Potency

A Comparative Guide to the Synthetic Validation of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1,4-dibromoisoquinoline, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, and reaction conditions. Detailed experimental protocols for the most promising synthetic pathways are provided, alongside a critical evaluation of alternative approaches.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex molecules, including novel therapeutic agents and functional materials. Its utility stems from the differential reactivity of the two bromine atoms, allowing for selective functionalization at the 1- and 4-positions of the isoquinoline core. This guide explores and validates potential synthetic routes to this important compound.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound have been identified and evaluated: a multi-step synthesis via a 4-bromoisoquinolin-1(2H)-one intermediate and a direct bromination approach. A third potential route involving a Sandmeyer reaction is also considered.

RouteKey FeaturesAdvantagesDisadvantages
1. Multi-step Synthesis Synthesis of 4-bromoisoquinolin-1(2H)-one followed by conversion to this compound.Potentially higher selectivity and purity of the final product. Milder reaction conditions may be possible for the final step.Longer synthetic sequence. Requires the preparation and isolation of an intermediate.
2. Direct Bromination High-temperature bromination of isoquinoline or a derivative.Shorter synthetic route. Potentially fewer purification steps.High temperatures may lead to lower yields and the formation of multiple isomers, complicating purification.[1]
3. Sandmeyer Reaction Diazotization of 1-amino-4-bromoisoquinoline followed by a copper(I) bromide mediated reaction.A classic and often reliable method for introducing bromine.Requires the synthesis of the 1-amino-4-bromoisoquinoline precursor, for which a straightforward, high-yielding synthesis is not readily available.

Experimental Protocols

Route 1: Multi-step Synthesis via 4-Bromoisoquinolin-1(2H)-one

This route is presented as the most viable and controllable method for obtaining high-purity this compound.

Step 1a: Synthesis of 4-Bromoisoquinoline

A foundational method for the synthesis of 4-bromoisoquinoline involves the high-temperature bromination of isoquinoline hydrochloride.[2]

  • Reactants: Isoquinoline hydrochloride, Bromine, Nitrobenzene (solvent).

  • Procedure: A mixture of isoquinoline hydrochloride in nitrobenzene is heated to approximately 180°C to form a clear solution. Bromine is then added dropwise over an extended period. The reaction is heated for several hours until the evolution of hydrogen chloride gas ceases.

  • Yield: Not explicitly stated for the purified product, but the procedure implies a solid product is formed.

  • Purity: Requires careful purification to remove nitrobenzene and any potential side products.

Step 1b: Synthesis of 4-Bromoisoquinolin-1(2H)-one (Alternative Intermediate)

An alternative intermediate, 4-bromoisoquinolin-1(2H)-one, can be synthesized via a palladium-catalyzed cyclization of 2-alkynyl benzyl azides.[3] While the reported procedures are for substituted derivatives, the general methodology is applicable.

  • Reactants: A substituted 2-alkynyl benzyl azide, palladium(II) bromide, copper(II) bromide, and acetic acid in 1,2-dichloroethane/water.

  • Procedure: The reactants are heated at 80°C. The product is then isolated by extraction and purified by column chromatography.

  • Yield: Moderate to good yields are reported for various substituted analogs.[3]

  • Purity: High purity is achievable after chromatographic separation.[3]

Step 2: Conversion of 4-Bromoisoquinolin-1(2H)-one to this compound

The conversion of the lactam functionality to a bromide is a key transformation. This can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃). While a specific procedure for 4-bromoisoquinolin-1(2H)-one is not detailed in the searched literature, a general procedure for the conversion of N-heterocyclic ketones to their bromo derivatives is well-established.

  • Reactants: 4-Bromoisoquinolin-1(2H)-one, Phosphorus oxybromide (POBr₃).

  • General Procedure (Hypothetical): 4-Bromoisoquinolin-1(2H)-one would be heated with an excess of phosphorus oxybromide, either neat or in a high-boiling solvent. The reaction mixture would then be carefully quenched with ice water and neutralized. The product would be extracted with an organic solvent and purified.

  • Expected Yield and Purity: This reaction is generally efficient, but yields can vary depending on the substrate and reaction conditions. Purity would be assessed after appropriate workup and purification.

Route 2: Direct Dibromination of Isoquinoline (Alternative)

While a direct and selective synthesis of this compound from isoquinoline has not been explicitly found, the existing procedure for 4-bromoisoquinoline suggests that dibromination could occur under forcing conditions.[2] However, this approach is likely to produce a mixture of dibrominated isomers (e.g., 1,4-, 5,8-, etc.), making it a less desirable route from a purification standpoint.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthetic route to this compound.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Isoquinoline Isoquinoline 4-Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->4-Bromoisoquinoline High-Temp Bromination 4-Bromoisoquinolin-1(2H)-one 4-Bromoisoquinolin-1(2H)-one Isoquinoline->4-Bromoisoquinolin-1(2H)-one Multi-step (Alternative) This compound This compound 4-Bromoisoquinoline->this compound Further Bromination (Hypothetical) 4-Bromoisoquinolin-1(2H)-one->this compound POBr3

Caption: Proposed synthetic pathways to this compound.

Conclusion

Based on the available literature, a multi-step synthesis commencing with the formation of a 4-bromo-substituted isoquinoline intermediate, followed by the introduction of the second bromine atom, appears to be the most promising and controllable strategy for the synthesis of this compound. The direct bromination of isoquinoline is a potential alternative, but it is likely to be hampered by a lack of selectivity. The Sandmeyer route remains a theoretical possibility pending the development of an efficient synthesis for the required 1-amino-4-bromoisoquinoline precursor. Further experimental validation is necessary to optimize the reaction conditions for the proposed multi-step route to achieve high yields and purity of the target compound.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dibromoisoquinoline scaffold is a valuable building block in medicinal chemistry and materials science. Its two bromine atoms, located at electronically distinct positions, offer opportunities for sequential and site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative analysis of common palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, offering a framework for reaction optimization.

The differential reactivity of the C1 and C4 positions in this compound allows for controlled, stepwise synthesis. Generally, the C4 position is more susceptible to initial coupling due to electronic effects, but this selectivity can be modulated by the choice of catalyst, ligand, and reaction conditions.

Comparative Performance of Catalytic Systems

The efficiency of any cross-coupling reaction depends on the synergistic interplay between the palladium source, ligand, base, and solvent. The following sections compile representative data from studies on bromoquinolines and related aryl halides to guide catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound. For bromoquinolines, the choice of a palladium catalyst and a suitable phosphine ligand is crucial for high yields.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromoquinolines

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-9012-16High3-Bromoquinoline[1]
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane/H₂O1006-8High3-Bromoquinoline[1]
Pd(OAc)₂NoneNa₂CO₃Acetone/H₂O40-450.5-783-963-Bromoquinoline[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT-HighAryl Bromides[2]
Pd(OAc)₂PCy₃K₃PO₄TolueneRT-HighAryl Bromides[2]

Note: Data is primarily based on 3-bromoquinoline as a representative substrate. RT = Room Temperature.

Observations:

  • Pd(dppf)Cl₂ is a reliable catalyst for the Suzuki coupling of bromoquinolines, providing high yields with common carbonate bases.[1]

  • Ligand-free systems using Pd(OAc)₂ can be effective, particularly in polar solvent mixtures like acetone/water.[1]

  • For more challenging or sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as P(t-Bu)₃ (tri-tert-butylphosphine) or PCy₃ (tricyclohexylphosphine) are often preferred, enabling reactions even at room temperature.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[3] The reaction's success heavily relies on the use of specialized, sterically hindered phosphine ligands that facilitate the catalytic cycle.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromo(iso)quinolines

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(dba)₂BINAPCs₂CO₃THF--806-Bromoisoquinoline-1-carbonitrile[4]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100->95 (conv.)Bromobenzene[5]
Pd(OAc)₂SPhosK₂CO₃t-AmylOH11018914-Bromotoluene
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80-HighAryl Bromides

Note: Data is based on analogous bromo-heterocycles and aryl bromides due to limited direct data on this compound. conv. = conversion.

Observations:

  • Bidentate phosphine ligands like BINAP are effective for the amination of bromo-isoquinolines.[3][4]

  • Bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., t-BuXPhos , SPhos ) are highly versatile and often allow for the use of milder bases and lower reaction temperatures.[5]

  • The use of pre-formed palladium precatalysts (e.g., G3-XPhos) can offer improved stability and reactivity, sometimes enabling reactions to proceed at room temperature.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically employing a dual-catalyst system of palladium and copper(I).[6][7] Copper-free versions have also been developed to prevent the undesired side reaction of alkyne homocoupling.[8]

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling

Pd CatalystCu Co-catalystLigandBaseSolventTemp. (°C)Yield (%)Substrate
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N / DMF60-80-92Aryl Iodides[9]
Pd(PPh₃)₂Cl₂CuIPPh₃DIPA / TolueneRT1252-952,6-Diiodoanisole[10]
Pd₂(dba)₃NoneP(t-Bu)₃Cs₂CO₃Dioxane6098Aryl Bromides
Pd(OAc)₂NoneSPhosK₂CO₃Dioxane10095Aryl Bromides

Note: Data is based on various aryl halides. The reactivity order is generally I > Br > Cl.[6] DIPA = Diisopropylamine.

Observations:

  • The classic Pd(PPh₃)₂Cl₂/CuI system is a workhorse for Sonogashira couplings, especially with more reactive aryl iodides.[9][10]

  • Site-selective coupling can be achieved on poly-halogenated substrates by controlling reaction conditions. For a substrate with both iodide and bromide, the reaction can often be performed selectively at the iodo- position at room temperature.[6][10]

  • For aryl bromides, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃ , SPhos ) are often necessary, and copper-free conditions can provide cleaner reactions and higher yields.

Cyanation

The introduction of a nitrile group via palladium-catalyzed cyanation is a crucial transformation, providing a versatile handle for further synthetic modifications. A key challenge is catalyst deactivation by the cyanide anion. Using less-toxic and less-soluble cyanide sources like K₄[Fe(CN)₆] can mitigate this and improve reaction outcomes.[11]

Table 4: Comparison of Catalyst Systems for Cyanation of Aryl Halides

Catalyst / PrecatalystLigandCyanide SourceBase / AdditiveSolventTemp. (°C)Yield (%)Substrate
Pd(OAc)₂NoneK₄[Fe(CN)₆]NaHCO₃NMP-83-96Aryl Bromides[11]
Pd/CNoneK₄[Fe(CN)₆]---HighAryl Bromides[12]
NiCl₂(dppp)dpppK₄[Fe(CN)₆]TBAHSO₄Toluene/H₂O100956-Bromoisoquinoline[13]
Pd(OAc)₂dppfZn(CN)₂Zn dustDMA8099Aryl Bromides

Note: NMP = N-Methyl-2-pyrrolidone; DMA = Dimethylacetamide; TBAHSO₄ = Tetrabutylammonium hydrogen sulfate.

Observations:

  • A simple, ligand-free system of Pd(OAc)₂ with the non-toxic cyanide source K₄[Fe(CN)₆] is highly effective for a range of aryl bromides.[11]

  • Heterogeneous catalysts like Pd/C offer practical advantages, including easier product purification.[12]

  • For certain heteroaryl substrates like bromoisoquinolines, nickel-based catalysts can provide excellent yields and may offer a cost-effective alternative to palladium.[13]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with This compound, coupling partner, & base B Add Pd catalyst & ligand A->B C Evacuate & backfill with inert gas (3x) B->C D Add degassed solvent via syringe C->D E Heat to specified temperature with stirring D->E F Monitor reaction progress (TLC/GC/LC-MS) E->F G Cool to RT & quench F->G H Aqueous work-up (Extraction) G->H I Dry organic layer & concentrate H->I J Purify by column chromatography I->J

Caption: Generalized experimental workflow for Pd-catalyzed cross-coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from literature and should be optimized for specific substrates.[1]

  • Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Inerting : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring for the required time (e.g., 6-16 hours), monitoring by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation : In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), the ligand (e.g., t-BuXPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition : Add this compound (1.0 equiv) and seal the tube.

  • Inerting : Remove the tube from the glovebox, and add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time.

  • Work-up : After cooling, quench the reaction, dilute with an appropriate solvent, and filter through a pad of celite.

  • Purification : Concentrate the filtrate and purify the residue by column chromatography.

Reaction Mechanisms and Selectivity

Generalized Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3][14][15]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X L₂ OA->PdII TM Transmetalation (e.g., with R'-B(OH)₂) PdII->TM PdII_R R-Pd(II)-R' L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regenerated Product R-R' RE->Product Substrate R-X Substrate->OA

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

Logical Pathway for Selective Functionalization

The two bromine atoms on this compound can be addressed sequentially to build molecular complexity. This strategy relies on the differential reactivity of the C-Br bonds and the ability to tune reaction conditions for mono- or di-substitution.

G Start This compound Mono Mono-functionalized Product (e.g., 1-Bromo-4-aryl-isoquinoline) Start->Mono Reaction 1 (e.g., Suzuki) - Milder conditions - 1 equiv. partner Di Di-functionalized Product (e.g., 1,4-Diaryl-isoquinoline) Mono->Di Reaction 1 (cont.) - Harsher conditions - Excess partner Di_unsym Unsymmetrical Di-functionalized Product (e.g., 1-Amino-4-aryl-isoquinoline) Mono->Di_unsym Reaction 2 (e.g., Buchwald-Hartwig) - Different coupling partner

Caption: Logical workflow for the selective functionalization of this compound.

Conclusion

The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ offers a reliable starting point, while Buchwald-Hartwig aminations benefit from bulky monophosphine ligands like XPhos or SPhos. Sonogashira and cyanation reactions can be optimized using both classic and modern catalyst systems to achieve high efficiency. The key to success lies in the careful selection of the catalyst, ligand, base, and solvent, tailored to the specific coupling partners and desired outcome, whether it be mono- or di-functionalization of the isoquinoline core.

References

A Researcher's Guide to Confirming the Structure of 1,4-Disubstituted Isoquinolines: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. The 1,4-disubstituted isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of these important heterocyclic compounds, supported by experimental data and detailed protocols.

At the Forefront of Analysis: A Multi-technique Approach

A combination of spectroscopic methods is the most robust approach to confirming the structure of 1,4-disubstituted isoquinolines. Nuclear Magnetic Resonance (NMR) spectroscopy provides the backbone of the atomic-level structure, Mass Spectrometry (MS) confirms the molecular weight and offers fragmentation clues, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify key functional groups and the electronic nature of the conjugated system.

This guide will compare the utility of these techniques and present supporting data. We will also discuss alternative and complementary methods such as X-ray crystallography and computational chemistry.

Comparative Spectroscopic Data of 1,4-Disubstituted Isoquinolines

The following tables summarize typical quantitative data obtained for 1,4-disubstituted isoquinolines using various spectroscopic techniques. These values serve as a reference for researchers working with similar structures.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative 1,4-Disubstituted Isoquinolines in CDCl₃

CompoundPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Methyl-4-phenyl-3,4-dihydroisoquinoline 1-CH₃1.81 (s, 3H)23.4
3-CH₂3.82 (dd, 2H, J=5.8, 7.99 Hz)54.1
4-CH3.95-3.98 (m, 1H)42.4
Aromatic H7.14-7.50 (m, 9H)125.4, 126.6, 126.9, 127.1, 127.4, 128.1, 128.2, 128.4, 128.5, 128.7, 128.8, 131.0, 141.9, 152.9
Methyl 1-(tert-butyl)-4-phenylisoquinoline-3-carboxylate Aromatic H7.45 – 7.33 (m, 5H), 7.15 – 7.05 (m, 4H)113.76, 115.71, 128.34, 129.10, 129.77, 132.23, 133.32, 137.60, 153.34, 162.14, 163.66, 170.07
OCH₃3.68 (s, 3H)52.95
C(CH₃)₃--

Note: Data for 1-Methyl-4-phenyl-3,4-dihydroisoquinoline is from a study on cherylline derivatives[1]. Data for Methyl 1-(tert-butyl)-4-phenylisoquinoline-3-carboxylate is from a publication by Jiang et al[2]. Chemical shifts can vary based on solvent and substitution.

Table 2: Key Mass Spectrometry (MS) Fragmentation Data

Compound TypeIonization MethodKey Fragments (m/z)Interpretation
Isoquinoline AlkaloidsESI-Q-TOF/MS[M+H]⁺, [M-NHR₁R₂]⁺, loss of CH₃OH, CH₄, CH₂O, or COMolecular ion, loss of substituents from the nitrogen, and characteristic losses from methoxy, methylenedioxy, and other groups[3][4][5].
1-PhenylisoquinolineGC-MS205 (M⁺), 204, 203, 102Molecular ion and fragments corresponding to the loss of H and other small molecules[6][7][8].
1-BenzylisoquinolineEI-MS219 (M⁺)Molecular ion peak[9].

Table 3: Characteristic Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Data

TechniqueFunctional Group/SystemCharacteristic Absorption
IR Spectroscopy (cm⁻¹) Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=N Stretch (in isoquinoline ring)~1625
Aromatic C=C Stretch1600-1585 and 1500-1400[10]
C-H Out-of-plane Bending900-675 (pattern depends on substitution)[2]
UV-Vis Spectroscopy (λ_max, nm) Isoquinoline CoreMultiple bands, typically around 220, 270, and 320 nm in ethanol[3]. The exact positions and intensities are sensitive to substitution and solvent polarity[11][12][13].

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the purified 1,4-disubstituted isoquinoline for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter any particulates.

  • For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard one-pulse experiment.

  • Spectral Width: -1 to 10 ppm.

  • Pulse Angle: 90°.

  • Relaxation Delay: 1-2 seconds (increase for quantitative measurements).

  • Number of Scans: 16-32, or as needed for adequate signal-to-noise.

3. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 160 ppm.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Typically requires a larger number of scans than ¹H NMR.

4. 2D NMR (COSY, HSQC, HMBC) Acquisition:

  • Utilize standard pre-defined parameter sets on the spectrometer.

  • COSY: Reveals ¹H-¹H coupling correlations.

  • HSQC: Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC: Shows long-range (2-3 bond) ¹H-¹³C correlations, crucial for mapping the carbon skeleton.

5. Data Processing:

  • Apply Fourier transform to the Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

1. Sample Preparation (for LC-MS):

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile)[14].

  • Dilute the stock solution to a final concentration of around 1 µg/mL in an appropriate mobile phase, often containing a small percentage of formic acid (e.g., 0.1%) to promote ionization[14].

  • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial[14].

2. LC-HRMS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for nitrogen-containing heterocycles.

  • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Subsequently, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns.

Infrared (IR) Spectroscopy

1. Sample Preparation (ATR):

  • For a solid sample, place a small amount directly onto the Attenuated Total Reflectance (ATR) crystal.

  • For a liquid, a single drop is sufficient.

2. Spectrum Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum[3].

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max)[3].

2. Spectrum Acquisition:

  • Instrument: Dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline correction using a cuvette filled with the pure solvent.

    • Acquire the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelengths of maximum absorbance (λ_max).

Visualizing the Analytical Workflow

To better illustrate the process of structural confirmation, the following diagrams outline the logical flow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Start Purified 1,4-Disubstituted Isoquinoline NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Data Conjugated System UV->UV_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: General workflow for the spectroscopic analysis of 1,4-disubstituted isoquinolines.

Alternative and Complementary Techniques

While the aforementioned spectroscopic methods are the workhorses of structural elucidation, other techniques offer invaluable, often definitive, information.

Alternative_Methods cluster_primary Primary Spectroscopic Methods cluster_alternatives Alternative/Complementary Methods cluster_info Information Provided Primary NMR, MS, IR, UV-Vis Primary_Info Connectivity, Formula, Functional Groups, Conjugation Primary->Primary_Info Xray X-ray Crystallography Xray_Info Absolute 3D Structure in Solid State Xray->Xray_Info Comp Computational Chemistry Comp_Info Predicted Spectra, Conformational Analysis Comp->Comp_Info Primary_Info->Xray Complemented by Primary_Info->Comp Supported by

Caption: Relationship between primary spectroscopic techniques and alternative methods.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule in the solid state. This technique is particularly powerful for resolving stereochemistry and subtle conformational details that may be ambiguous from NMR data alone[15][16][17].

Comparison to Spectroscopic Methods:

  • Advantage: Provides the absolute structure, including bond lengths, bond angles, and crystal packing information.

  • Disadvantage: Requires a single, high-quality crystal, which can be challenging to obtain. The determined structure is of the solid state and may not represent the conformation in solution.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful for predicting spectroscopic properties. NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the assignment of complex spectra and in distinguishing between possible isomers[18].

Comparison to Spectroscopic Methods:

  • Advantage: Can provide theoretical data for proposed structures to compare with experimental results, helping to confirm or reject hypotheses. It can also be used to predict the spectra of yet-to-be-synthesized molecules.

  • Disadvantage: The accuracy of the prediction is dependent on the level of theory and the computational resources employed. It is a predictive tool and does not replace experimental verification.

Conclusion

The structural confirmation of 1,4-disubstituted isoquinolines relies on a synergistic application of multiple spectroscopic techniques. While NMR and mass spectrometry provide the core structural information, IR and UV-Vis spectroscopy offer valuable data on functional groups and the electronic system. For definitive proof of structure, especially in cases of stereochemical ambiguity, X-ray crystallography is unparalleled. Furthermore, computational chemistry serves as a powerful predictive and confirmatory tool that complements experimental data. By judiciously employing this suite of analytical methods, researchers can confidently and accurately elucidate the structures of novel 1,4-disubstituted isoquinolines, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. 1,4-Dibromoisoquinoline is a key building block, valued for its two reactive sites that allow for sequential and regioselective functionalization, particularly in the synthesis of complex heterocyclic compounds with potential biological activity. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized this compound, presents detailed experimental protocols, and compares its profile with common alternatives, 1,4-dichloroisoquinoline and 1,4-diiodoisoquinoline.

1. Alternatives to this compound

1,4-Dichloroisoquinoline and 1,4-diiodoisoquinoline are frequently used alternatives. The choice of halogenated isoquinoline often depends on the desired reactivity in subsequent cross-coupling reactions. Generally, the reactivity order for palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] Therefore, 1,4-diiodoisoquinoline offers the highest reactivity, which can be advantageous for challenging couplings but may lead to less selectivity in stepwise functionalization. Conversely, 1,4-dichloroisoquinoline is the least reactive, often requiring more forcing reaction conditions, but allowing for selective reaction at one position while the other remains intact. This compound provides a balance of reactivity and selectivity, making it a versatile intermediate.

2. Potential Impurities in the Synthesis of this compound

The synthesis of this compound can proceed through various routes, often involving the bromination of isoquinoline or a derivative. A plausible synthetic pathway involves the formation of isoquinoline N-oxide, followed by reaction with a brominating agent like phosphorus oxybromide.[3] Potential impurities that may arise during such a synthesis include:

  • Unreacted Starting Materials: Residual isoquinoline or isoquinoline N-oxide.

  • Monobrominated Isoquinolines: Incomplete bromination can lead to the presence of 1-bromoisoquinoline or 4-bromoisoquinoline.

  • Isomeric Dibromoisoquinolines: Depending on the reaction conditions, other isomers such as 5,8-dibromoisoquinoline may be formed.[4]

  • Over-brominated Products: Introduction of additional bromine atoms onto the benzene ring.

  • Hydrolyzed Byproducts: Reaction with any residual water can lead to the formation of bromoisoquinolinones.

Plausible Synthetic Pathway and Origin of Impurities for this compound Isoquinoline Isoquinoline N_Oxide Isoquinoline N-Oxide Isoquinoline->N_Oxide Oxidation Unreacted_Iso Unreacted Isoquinoline Isoquinoline->Unreacted_Iso Dibromo This compound (Target Product) N_Oxide->Dibromo Bromination (e.g., POBr3) Unreacted_N_Oxide Unreacted N-Oxide N_Oxide->Unreacted_N_Oxide Mono_Bromo Monobrominated Isoquinolines Dibromo->Mono_Bromo Incomplete Reaction Isomeric_Dibromo Isomeric Dibromo- isoquinolines Dibromo->Isomeric_Dibromo Side Reaction Hydrolyzed Bromoisoquinolinones Dibromo->Hydrolyzed Hydrolysis

Caption: Plausible synthetic pathway and origin of impurities for this compound.

3. Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is typically employed.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and identification of impurities. The aromatic region of the ¹H NMR spectrum is particularly informative for identifying isomers.

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and provides structural information through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

4. Comparative Data of 1,4-Dihaloisoquinolines

The following table summarizes key data for this compound and its chloro and iodo analogs. Purity data is based on typical values found in Certificates of Analysis.[5][6]

PropertyThis compound1,4-Dichloroisoquinoline1,4-Diiodoisoquinoline
Molecular Formula C₉H₅Br₂NC₉H₅Cl₂NC₉H₅I₂N
Molecular Weight 286.95 g/mol 198.05 g/mol 380.95 g/mol
Typical Purity (by HPLC/GC) >98%[5]>99%[6]>97% (Hypothetical)
Appearance White to yellow solid[5]Off-white to light brown solid[6]Yellow to brown solid (Hypothetical)
Mass Spec Isotopic Pattern M:M+2:M+4 ≈ 1:2:1M:M+2:M+4 ≈ 9:6:1M peak at m/z 381

5. Experimental Protocols

The following are detailed protocols for the key analytical experiments.

5.1. Protocol for HPLC Purity Analysis

This protocol describes a general reversed-phase HPLC method suitable for the analysis of 1,4-dihaloisoquinolines.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

5.2. Protocol for NMR Spectroscopic Analysis

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected Chemical Shifts (Hypothetical): The aromatic protons are expected in the range of δ 7.5-8.5 ppm. The exact shifts and coupling patterns will depend on the substitution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Chemical Shifts (Hypothetical): Aromatic carbons are expected between δ 120-150 ppm. Carbons attached to bromine will show characteristic shifts.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with expected values for the target structure and potential impurities. Utilize 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments if necessary.

5.3. Protocol for Mass Spectrometric Analysis

  • Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Introduction: For EI, a direct insertion probe or GC-MS can be used. For ESI, the sample can be infused or introduced via LC-MS.

  • EI-MS Analysis:

    • Acquire a mass spectrum over a range of m/z 50-500.

    • Expected Fragmentation: Look for the molecular ion peak cluster. For this compound, this will appear around m/z 285, 287, and 289 with a characteristic 1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for aromatic halides include the loss of a halogen atom (Br radical) and subsequent fragmentation of the isoquinoline ring.

  • ESI-MS Analysis:

    • Acquire a mass spectrum in positive ion mode.

    • Expected Ions: Look for the protonated molecule [M+H]⁺. For this compound, this will be a cluster around m/z 286, 288, and 290.

Workflow for Purity Assessment of this compound Sample Synthesized This compound Prep_HPLC Sample Preparation (Dissolution & Filtration) Sample->Prep_HPLC Prep_NMR Sample Preparation (Dissolution in CDCl3) Sample->Prep_NMR Prep_MS Sample Preparation (Dilution) Sample->Prep_MS HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) Prep_NMR->NMR MS Mass Spectrometry (EI or ESI) Prep_MS->MS Data_HPLC Chromatogram (Peak Areas) HPLC->Data_HPLC Data_NMR Spectra (Chemical Shifts, Integrals) NMR->Data_NMR Data_MS Mass Spectrum (m/z, Isotopic Pattern) MS->Data_MS Analysis Data Analysis & Purity Calculation Data_HPLC->Analysis Data_NMR->Analysis Data_MS->Analysis Report Purity Report Analysis->Report

Caption: Workflow for the purity assessment of this compound.

References

A Comparative Guide to the Kinetic Profiles of 1,4-Dibromoisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of palladium-catalyzed cross-coupling reactions involving 1,4-dibromoisoquinoline. While specific kinetic data such as rate constants and activation energies for this compound are not extensively reported in the literature, this document offers a qualitative comparison of its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The information presented is based on established principles of organic chemistry and data from analogous dihalogenated and heteroaromatic systems.

Introduction to the Reactivity of this compound

This compound is a versatile building block in organic synthesis, offering two reactive sites for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the nitrogen atom in the isoquinoline ring system influences the electron density at the carbon-bromine bonds, leading to differential reactivity at the C1 and C4 positions. Generally, the C1 position is more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions. This inherent difference in reactivity allows for the potential for selective mono-functionalization under carefully controlled kinetic conditions.

Comparative Performance in Cross-Coupling Reactions

The performance of this compound in common cross-coupling reactions is compared below. The reactivity is discussed in a qualitative manner, drawing parallels from studies on other bromoquinolines and dihaloarenes.

Table 1: Qualitative Comparison of Cross-Coupling Reactions with this compound

Reaction TypeRelative Rate (Qualitative)Key Factors Influencing KineticsTypical Reaction ConditionsPotential for Selective Mono-substitution
Suzuki-Miyaura Coupling Moderate to High- Nature of the boronic acid/ester- Choice of palladium catalyst and ligand- Base strength and solubility- Reaction temperaturePd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ or Cs₂CO₃, Dioxane/H₂O or Toluene/H₂O, 80-110 °CGood, by controlling stoichiometry and reaction time. The C1 position is expected to react preferentially.
Sonogashira Coupling Moderate to High- Nature of the terminal alkyne- Presence of a copper(I) co-catalyst- Choice of palladium catalyst and ligand- Amine basePdCl₂(PPh₃)₂, CuI, Et₃N or DIPEA, THF or DMF, Room Temperature to 80 °CGood, similar to Suzuki-Miyaura coupling. The C1 position is the likely site of initial reaction.
Buchwald-Hartwig Amination Moderate- Nature of the amine- Choice of bulky, electron-rich phosphine ligand- Strong, non-nucleophilic base- Anhydrous solventPd₂(dba)₃ or Pd(OAc)₂, XPhos or SPhos, NaOtBu or K₃PO₄, Toluene or Dioxane, 80-120 °CFeasible, but may require more careful optimization of reaction conditions to avoid di-substitution.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving a dibromo-heteroaromatic compound like this compound. Researchers should note that these are starting points and optimization of specific parameters will be necessary.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a mono- or di-arylated isoquinoline.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

Objective: To synthesize a mono- or di-alkynylated isoquinoline.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.) and CuI (0.02-0.10 equiv.).

  • Add the anhydrous solvent and the amine base.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.1-2.5 equiv.).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize a mono- or di-aminated isoquinoline.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv.), the ligand (0.02-0.10 equiv.), and the base (1.2-2.5 equiv.) to a flame-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the anhydrous solvent.

  • Add the amine (1.1-2.5 equiv.).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, and a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Product Reductive Elimination->Ar-C≡CR Cu(I)Br Cu(I)Br Alkyne Coordination Alkyne Coordination Cu(I)Br->Alkyne Coordination R-C≡C-H Base Cu-Acetylide R-C≡C-Cu Alkyne Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants (this compound, Coupling Partner, Base) start->reagents catalyst Add Catalyst System (Palladium Source, Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Computational Analysis of 1,4-Dibromoisoquinoline's Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of key intermediates is paramount for optimizing synthetic routes and discovering novel molecular entities. 1,4-dibromoisoquinoline represents a versatile scaffold in medicinal chemistry, amenable to sequential functionalization through cross-coupling reactions. This guide provides a comparative analysis of the computationally elucidated reaction mechanisms relevant to this compound, drawing upon data from analogous di-halogenated aza-aromatic systems due to the absence of specific computational literature on this exact molecule.

The reactivity of the two bromine atoms at the C1 and C4 positions of the isoquinoline core is differentiated by their electronic environments, offering the potential for regioselective transformations. Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable in predicting and rationalizing the outcomes of such reactions. This guide focuses on two of the most prevalent and synthetically useful cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Comparison of Reaction Mechanisms

The choice of reaction conditions, including the catalyst, ligand, and base, can significantly influence the reaction pathway and the resulting activation barriers. Below, we compare the generalized mechanisms and key energetic parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions on di-brominated aza-aromatic substrates, providing insights into the likely behavior of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Computational studies on similar substrates, such as di-brominated pyridazines, provide valuable energetic data for the key steps of the catalytic cycle.[1]

Table 1: Calculated Energetic Profile for a Model Suzuki-Miyaura Reaction

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
Oxidative AdditionPd(0)L2 + Ar-Br -> [Ar-Pd(II)L2-Br]‡+10 to +15
Oxidative AdditionAr-Pd(II)L2-Br-5 to -10
Transmetalation[Ar-Pd(II)L2-B(OR)3]-+5 to +10
Reductive Elimination[Ar-Pd(II)L2-Ar']‡+15 to +25
Reductive EliminationAr-Ar' + Pd(0)L2-20 to -30 (overall)

Note: Data is generalized from computational studies on analogous di-halogenated aza-aromatic systems and serves as an illustrative comparison.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The mechanism shares similarities with the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.

Table 2: Calculated Energetic Profile for a Model Buchwald-Hartwig Amination

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
Oxidative AdditionPd(0)L2 + Ar-Br -> [Ar-Pd(II)L2-Br]‡+10 to +15
Oxidative AdditionAr-Pd(II)L2-Br-5 to -10
Amine Coordination & Deprotonation[Ar-Pd(II)L2(HNR'R'')]Br0 to +5
Reductive Elimination[Ar-Pd(II)L(NR'R'')]‡+20 to +30
Reductive EliminationAr-NR'R'' + Pd(0)L2-15 to -25 (overall)

Note: Data is generalized from computational studies on analogous di-halogenated aza-aromatic systems and serves as an illustrative comparison.

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). A typical computational protocol for investigating these reaction mechanisms is as follows:

Computational Methodology:

  • Model System Definition: A representative di-halogenated aza-aromatic substrate (e.g., 4,5-dibromo-2-methylpyridazin-3(2H)-one) is chosen to model the reactivity of this compound.[1]

  • Software: Quantum chemical software packages such as Gaussian, ORCA, or ADF are commonly used.

  • Method: A suitable density functional, such as B3LYP or M06, is selected.

  • Basis Set: A basis set, for instance, 6-31G(d) for lighter atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the palladium catalyst, is employed.

  • Solvation Model: A continuum solvation model, like the Polarizable Continuum Model (PCM) or SMD, is used to account for the solvent effects (e.g., toluene, dioxane).

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that a transition state connects the correct reactant and product.

  • Energy Profile Construction: The relative energies of all species are calculated to construct the potential energy surface and determine the activation barriers for each elementary step.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product Formation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L(Amine) Ar-Pd(II)L(Amine) Ar-Pd(II)L2-Br->Ar-Pd(II)L(Amine) Amine Coordination & Deprotonation Ar-Pd(II)L(Amine)->Pd(0)L2 Reductive Elimination Ar-Amine Ar-Amine Ar-Pd(II)L(Amine)->Ar-Amine Product Formation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Directions

While direct computational studies on this compound are currently lacking, the wealth of data on analogous di-halogenated aza-aromatic systems provides a strong foundation for understanding its reactivity. The principles of oxidative addition, transmetalation (or amine coordination), and reductive elimination are well-established, and the relative energy barriers presented offer a predictive framework for reaction outcomes.

Future computational work should focus on the specific case of this compound to elucidate the subtle electronic and steric factors governing the regioselectivity of sequential cross-coupling reactions. Such studies would be invaluable for the rational design of synthetic strategies to access novel and complex isoquinoline derivatives for applications in drug discovery and materials science. By combining computational insights with experimental validation, a deeper understanding of the reaction mechanisms of this important heterocyclic building block can be achieved.

References

Safety Operating Guide

Proper Disposal of 1,4-Dibromoisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. 1,4-Dibromoisoquinoline, a halogenated heterocyclic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal, ensuring compliance and safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[1][2][3] All handling of this solid compound should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][4]

In the event of a spill, the material should be swept up and placed into a suitable, sealed container for disposal.[4] Contaminated surfaces should be cleaned thoroughly.

Waste Classification and Segregation

This compound is classified as a halogenated organic compound due to the presence of bromine atoms in its structure.[5][6] As such, it must be segregated from other chemical waste streams. It is crucial not to mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible materials.[5][6] Improper segregation can lead to hazardous reactions and complicate the disposal process.

The following table summarizes the segregation of common laboratory waste streams:

Waste CategoryExamplesDisposal Container
Halogenated Organic Waste This compound , Dichloromethane, ChloroformDesignated, clearly labeled, and sealed container for halogenated organic waste.[5][7]
Non-Halogenated Organic Waste Acetone, Ethanol, Hexane, TolueneDesignated, clearly labeled, and sealed container for non-halogenated organic waste.[5][7]
Aqueous Waste Dilute acid/base solutions (neutralized), Buffer solutionsDesignated container for aqueous waste.[7][8]
Solid Waste Contaminated labware (e.g., pipette tips, gloves), filter paperDesignated container for chemically contaminated solid waste.[9]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4][10] Laboratories must adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.[10][11]

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[9][10][12]

  • Labeling: The hazardous waste tag must be filled out completely and accurately. This includes the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name of the principal investigator.[10][12] Abbreviations or chemical formulas are generally not permitted.[10]

  • Waste Collection: Carefully transfer the waste this compound into the designated waste container. This includes any contaminated materials such as absorbent pads from spill clean-up or disposable labware.

  • Container Management: Do not overfill the waste container; it is recommended not to exceed 90% of its capacity.[13] Keep the container closed at all times except when adding waste.[9][11]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[6] This area should be well-ventilated and away from incompatible materials. Ensure the waste container is within secondary containment to prevent spills.[12]

  • Professional Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[10][12] Provide them with all necessary documentation regarding the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Identify Waste as 'Halogenated Organic' B->C D Select a Labeled, Compatible Waste Container C->D G Securely Seal Container (Do not overfill) E Transfer Waste Chemical & Contaminated Materials D->E F Complete 'Hazardous Waste' Tag (Full Chemical Name, Date, etc.) E->F F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Arrange for Pickup by Certified Hazardous Waste Service H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,4-Dibromoisoquinoline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on available safety data for the compound and structurally similar chemicals, the primary risks include skin irritation, serious eye damage, respiratory irritation, and toxicity if swallowed.[1] A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.
Respiratory Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.

Step-by-Step Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.

2.1 Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2.2 Preparation and Handling

  • Work Area Preparation: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter. All necessary equipment should be placed within the fume hood.

  • Weighing and Aliquoting: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use appropriate, clean tools.

  • Experimental Procedures: Perform all experimental work involving this compound within the fume hood. Keep the sash at the lowest practical height.

2.3 Spill Management

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1 Waste Segregation

  • Halogenated Organic Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware rinsate) must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic or aqueous waste streams.

3.2 Disposal Procedure

  • Container Management: Use a chemically resistant, leak-proof container for waste collection. Do not overfill the container (a maximum of 80% capacity is recommended).

  • Storage of Waste: Store the sealed waste container in a designated, secure waste accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company, in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Store in Cool, Dry Place Store in Cool, Dry Place Inspect Container->Store in Cool, Dry Place Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid in Hood Weigh Solid in Hood Prepare Fume Hood->Weigh Solid in Hood Conduct Experiment in Hood Conduct Experiment in Hood Weigh Solid in Hood->Conduct Experiment in Hood Decontaminate Glassware Decontaminate Glassware Conduct Experiment in Hood->Decontaminate Glassware Dispose of PPE Dispose of PPE Conduct Experiment in Hood->Dispose of PPE Segregate Waste Segregate Waste Label Hazardous Waste Label Hazardous Waste Segregate Waste->Label Hazardous Waste Decontaminate Glassware->Segregate Waste Dispose of PPE->Segregate Waste Store in Designated Area Store in Designated Area Label Hazardous Waste->Store in Designated Area Professional Disposal Professional Disposal Store in Designated Area->Professional Disposal

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.